(4-Methoxypyridin-3-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNUFEHYGMCMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309648 | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-47-6 | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxypyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-3-yl)methanol, with the CAS number 120277-47-6 , is a substituted pyridylmethanol derivative. While its direct biological activities and applications are not as extensively documented as some of its structural analogs, its unique arrangement of a methoxy and a hydroxymethyl group on the pyridine ring makes it a valuable building block in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its known properties, and contextualizes its potential applications through comparison with structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 120277-47-6 | Internal Search |
| Molecular Formula | C₇H₉NO₂ | Internal Search |
| Molecular Weight | 139.15 g/mol | Internal Search |
| Boiling Point | 268.65°C at 760 mmHg | Internal Search |
| Density | 1.155 g/cm³ | Internal Search |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for the functionalization of pyridine rings. The synthesis would likely involve the introduction of the hydroxymethyl and methoxy groups onto a pyridine scaffold.
A plausible synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below. This is a generalized representation and would require optimization of reagents and reaction conditions.
Caption: Conceptual synthetic workflow for this compound.
Applications in Drug Discovery and Development
While direct applications of this compound are not extensively reported, its structural motifs are present in various biologically active molecules. Its utility is best understood by examining a closely related and well-studied analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol .
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of a major class of drugs known as proton pump inhibitors (PPIs) , which include blockbuster drugs like omeprazole and lansoprazole. These drugs are used to treat acid-reflux disorders and ulcers.
The general role of this pyridylmethanol derivative in the synthesis of PPIs is outlined in the signaling pathway diagram below.
Caption: General synthetic pathway to Proton Pump Inhibitors (PPIs) utilizing a pyridylmethanol analog.
Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. The methoxy and hydroxymethyl groups provide handles for further chemical modification, allowing for the exploration of structure-activity relationships in various drug discovery programs.
Potential Biological Significance
The pyridine ring is a common feature in many biologically active compounds. The electronic properties of the ring, influenced by substituents like the methoxy group, can play a significant role in molecular interactions with biological targets. Methoxy-substituted pyridines have been investigated as components of inhibitors for various enzymes and receptors. For instance, derivatives of methoxypyridine have been explored as potential PI3K/mTOR dual inhibitors, which are targets in cancer therapy.
The development of novel therapeutics often involves the synthesis of a library of related compounds to optimize activity and pharmacokinetic properties. This compound represents a valuable, yet underexplored, starting point for such endeavors.
Conclusion
This compound is a chemical entity with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While detailed experimental protocols and direct biological activity data are currently limited in publicly accessible literature, its structural relationship to key pharmaceutical intermediates suggests its value as a building block for the discovery of new bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug development and other chemical sciences.
Physical and chemical properties of (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for (4-Methoxypyridin-3-yl)methanol is limited. This guide provides the available information for the target compound and supplements it with data and protocols for the closely related and structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, to offer relevant insights. All data and protocols for the related compound are explicitly identified.
Introduction
This compound is a pyridylmethanol derivative characterized by a methoxy group at the 4-position and a hydroxymethyl group at the 3-position of the pyridine ring.[1] Such substituted pyridines are significant building blocks in medicinal chemistry and materials science. Due to the limited specific data on this compound, this guide also draws upon information from its close analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which is a key intermediate in the synthesis of proton pump inhibitors (PPIs).[2]
Physicochemical Properties
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Monoisotopic Mass | 139.06332 Da | [1] |
| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | [1] |
| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=NC=C1)CO | [1] |
| XlogP (Predicted) | -0.1 | [1] |
Table 2: Experimental Properties of the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
| Property | Value | Source |
| CAS Number | 86604-78-6 | [2] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Melting Point | 56.5-60.5 °C | [2] |
| Boiling Point | 115-135 °C (at 0.01 Torr) | [2] |
| Solubility | Slightly soluble in Chloroform | [2] |
Spectral Data
Detailed experimental spectral data (NMR, IR, MS) for this compound are not available. Predicted mass spectrometry data is presented below. For reference, information on available spectra for the related compound is also included.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.07060 | 125.6 |
| [M+Na]⁺ | 162.05254 | 134.4 |
| [M-H]⁻ | 138.05604 | 127.0 |
| [M+NH₄]⁺ | 157.09714 | 145.6 |
| [M+K]⁺ | 178.02648 | 133.1 |
| [M+H-H₂O]⁺ | 122.06058 | 119.7 |
| Data from PubChemLite. The Collision Cross Section (CCS) values are predicted.[1] |
Spectral Data Availability for the Related Compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not readily found in the searched literature. However, detailed methodologies for the synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are available and provide a relevant framework for general synthetic strategies for substituted pyridylmethanols.
Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its Acetate Precursor[2]
This protocol describes the hydrolysis of the corresponding acetate to yield the target alcohol.
Materials:
-
(4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate (94.9 g)
-
Ethanol (570 ml)
-
3N Sodium hydroxide solution (285 ml)
-
Methylene chloride
-
Sodium sulfate
-
Petroleum ether
Procedure:
-
Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.
-
Cool the solution to 0°C.
-
Add 285 ml of 3N sodium hydroxide solution dropwise.
-
Stir the mixture at room temperature for 3 hours.
-
Remove the ethanol under reduced pressure.
-
Extract the residual aqueous solution three times with 300 ml of methylene chloride for each extraction.
-
Dry the combined organic extracts over sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Crystallize the residue from petroleum ether to yield the product.
Expected Outcome: The product is obtained as a crystalline solid with a melting point of 49-51°C.[2]
Purification
Purification of pyridylmethanol derivatives often involves standard laboratory techniques such as:
-
Crystallization: As described in the protocol above, crystallization from a suitable solvent system (e.g., petroleum ether) is a common method for purifying solid derivatives.[2]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard purification technique. The choice of eluent would be determined by the polarity of the specific compound and its impurities, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3]
Reactivity and Potential Applications
This compound is described as a derivative available for oxidation, substitution, and hydrogen-bonding studies. It is commonly employed in the synthesis of heteroaromatic alcohols, ligand formation, and research on pyridine derivatization.
The hydroxymethyl group is a versatile functional group that can undergo various chemical transformations, including:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Conversion to a Leaving Group: The hydroxyl group can be converted to a good leaving group (e.g., a halide or a sulfonate ester) to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, a key step in the synthesis of some PPIs using the related compound.[2]
Logical and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis and analysis of a pyridylmethanol derivative, as specific pathways for this compound are not detailed in the available literature.
Caption: General synthesis workflow for a pyridylmethanol derivative.
Caption: General analytical workflow for a pyridylmethanol derivative.
Biological Activity
There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted pyridines is known to exhibit a wide range of pharmacological activities.
Conclusion
This compound is a substituted pyridine derivative with potential applications in synthetic chemistry. While basic identifying information and predicted properties are available, a comprehensive understanding of its physical, chemical, and biological properties is hampered by a lack of published experimental data. The provided experimental protocols and data for the closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, offer valuable insights into the potential synthesis, purification, and properties of this class of compounds. Further research is required to fully characterize this compound and explore its potential applications.
References
Structural Analysis of (4-Methoxypyridin-3-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its structural confirmation is paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available structural data and outlines a general approach to its synthesis and characterization. Despite a comprehensive search of publicly available data, detailed experimental spectra (¹H NMR, ¹³C NMR, IR) and a specific, validated synthesis protocol for this compound remain elusive. This document, therefore, serves as a foundational guide, compiling predicted data and outlining the necessary experimental workflows for its definitive structural elucidation.
Introduction
This compound, a substituted pyridylmethanol derivative, holds significance as a potential intermediate in the synthesis of novel therapeutic agents. The presence of a methoxy group and a hydroxymethyl group on the pyridine ring offers versatile handles for chemical modification. Accurate structural and spectroscopic data are critical for ensuring the purity and identity of this compound in any synthetic pathway.
Structural and Physicochemical Properties
The fundamental properties of this compound are summarized in Table 1. This information is based on data aggregated from chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120277-47-6 | Chemical Supplier Data |
| Molecular Formula | C₇H₉NO₂ | PubChem |
| Molecular Weight | 139.15 g/mol | PubChem |
| Canonical SMILES | COC1=C(C=NC=C1)CO | PubChem |
| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 | PubChem |
| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | PubChem |
Predicted Spectroscopic Data for Structural Confirmation
In the absence of publicly available experimental spectra, theoretical predictions provide a valuable reference for the structural confirmation of this compound.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 2. These values are essential for the initial identification of the compound in mass spectrometric analyses.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.0706 |
| [M+Na]⁺ | 162.0525 |
| [M-H]⁻ | 138.0560 |
| [M+NH₄]⁺ | 157.0971 |
| [M+K]⁺ | 178.0265 |
Data sourced from PubChem.
Proposed Experimental Protocols for Synthesis and Characterization
Proposed Synthesis Workflow
A plausible synthetic route to this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, or the hydroxymethylation of a suitable pyridine precursor. The logical flow of a potential synthesis and characterization process is depicted in the following diagram.
Caption: A logical workflow for the synthesis and structural confirmation of the target compound.
Detailed Methodologies for Characterization
To definitively confirm the structure of synthesized this compound, a suite of spectroscopic analyses is required.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. Chemical shifts, splitting patterns, and integration values would be crucial for assigning each proton.
-
¹³C NMR: The carbon NMR spectrum should reveal the expected number of carbon signals corresponding to the pyridine ring carbons, the methylene carbon, and the methoxy carbon.
4.2.2. Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-O stretching of the ether and alcohol functionalities.
4.2.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural evidence.
Signaling Pathways and Logical Relationships
Given the nature of this compound as a synthetic building block, its direct involvement in biological signaling pathways is not documented. However, its utility lies in the synthesis of molecules that may target such pathways. The logical relationship for its application in drug discovery is outlined below.
Caption: The logical progression from a chemical building block to a potential therapeutic agent.
Conclusion
The structural confirmation of this compound is a critical step for its use in research and development. While publicly accessible, detailed experimental data is currently lacking, this guide provides a framework for its synthesis and comprehensive characterization using standard analytical techniques. The predicted spectroscopic data herein serves as a valuable reference for researchers undertaking the synthesis and structural elucidation of this important chemical entity. Further research to publish a definitive synthesis protocol and complete spectral characterization is highly encouraged to facilitate its broader application in the scientific community.
Spectroscopic Data and Experimental Protocols for (4-Methoxypyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted mass spectrometry data for this compound alongside a detailed analysis of experimental spectroscopic data for the closely related analogue, (6-methoxypyridin-3-yl)methanol. This comparative approach offers valuable insights into the expected spectral characteristics of the target molecule.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data. Mass spectrometry data for this compound is based on computational predictions, while the NMR and IR data are experimental values for the analogue (6-methoxypyridin-3-yl)methanol.
Mass Spectrometry (MS) - Predicted Data for this compound
The predicted mass-to-charge ratios (m/z) for various adducts of this compound provide critical information for its identification in mass spectrometric analysis.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 140.07060 |
| [M+Na]⁺ | 162.05254 |
| [M-H]⁻ | 138.05604 |
| [M+NH₄]⁺ | 157.09714 |
| [M+K]⁺ | 178.02648 |
| [M+H-H₂O]⁺ | 122.06058 |
¹H NMR Data for Analogue: (6-methoxypyridin-3-yl)methanol
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The following data was reported in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.11 | d, J=2.4Hz | 1H | H-2 (proton on the pyridine ring) |
| 7.62 | dd, J=2.4Hz, 8.8Hz | 1H | H-4 (proton on the pyridine ring) |
| 6.75 | d, J=8.8Hz | 1H | H-5 (proton on the pyridine ring) |
| 4.62 | s | 2H | -CH₂OH (methylene protons) |
| 3.93 | s | 3H | -OCH₃ (methoxy protons) |
Data obtained from ChemicalBook for (6-methoxypyridin-3-yl)methanol.
¹³C NMR Data for Analogue: (6-methoxypyridin-3-yl)methanol
Infrared (IR) Spectroscopy Data for Alcohols
Infrared spectroscopy is a valuable tool for identifying functional groups. For an alcohol like this compound, the following characteristic absorption bands are expected.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 3150 | Variable | C-H stretch (aromatic) |
| 1300 - 1000 | Strong | C-O stretch |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the structural elucidation of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[3]
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration if required.[5]
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.[6]
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[7]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key bands to look for include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methoxy group, and the C-O stretch.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for volatile, thermally stable small molecules.[8][9]
Sample Preparation:
-
Purity: Ensure the sample is as pure as possible to avoid interference from impurities.
-
Dissolution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 10-100 micrograms per mL.
-
Introduction: The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[8]
Data Acquisition (Electron Ionization - EI):
-
Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.[9][10]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.
-
Fragmentation Pattern: Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule. The fragmentation of heterocyclic compounds often follows specific pathways that can be diagnostic.[10]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the ions, allowing for the determination of the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
References
- 1. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. rsc.org [rsc.org]
Solubility profile of (4-Methoxypyridin-3-yl)methanol in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of (4-Methoxypyridin-3-yl)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive overview of inferred qualitative solubility characteristics derived from its use in organic synthesis. Furthermore, it presents a detailed, standard experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively handle and utilize this compound in their work and to establish a framework for generating precise solubility data.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its solubility in a range of solvents is fundamental for its effective use in reaction chemistry, for the development of purification and crystallization methods, and for formulation studies. The molecular structure of this compound, featuring a polar hydroxyl group, a methoxy group, and a pyridine ring, suggests a varied solubility profile across different solvent classes.
Inferred Solubility Profile
The following table summarizes the inferred qualitative solubility of a structurally similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, which can serve as a preliminary guide.[1]
| Solvent Class | Solvent | Inferred Solubility | Rationale from Synthetic Procedures |
| Polar Protic | Methanol | Soluble | Used as a solvent in synthesis.[2] |
| Ethanol | Soluble | Used as a reaction solvent.[2] | |
| Water | Some Degree of Solubility | Used as a solvent in synthesis.[1] | |
| Polar Aprotic | Dichloromethane | Good Solubility | Used as an extraction solvent.[2] |
| Nonpolar | Petroleum Ether | Low Solubility | Used as a crystallization solvent, indicating low solubility.[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in various solvents.[1]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Vials with tight-sealing caps
-
Temperature-controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Preparation of Supersaturated Solution:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[1]
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter appropriate for the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Carefully take a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, with a pre-established calibration curve.[1]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
The experiment should be repeated at various temperatures to construct a solubility curve.[1]
-
Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its solubility can be inferred from its use in chemical synthesis. For drug development and process chemistry, where precise solubility data is critical, the provided isothermal shake-flask method offers a reliable and standardized approach for its determination. The generation of such data will be invaluable for the optimization of reaction conditions, purification protocols, and formulation development involving this compound.
References
(4-Methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers
Executive Summary
(4-Methoxypyridin-3-yl)methanol (CAS No. 120277-47-6) is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, comprising a pyridine ring with methoxy and hydroxymethyl functionalities, make it a key building block in the development of more complex molecules, particularly within the pharmaceutical industry. This technical guide provides an overview of the commercially available suppliers, physicochemical properties, a representative synthetic approach, and its role as a chemical intermediate. Due to the limited publicly available data specifically for this compound, information from closely related analogues, primarily (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is referenced to provide a broader context for its chemical behavior and applications.
Commercial Availability
This compound is available from a number of chemical suppliers. The following table summarizes a selection of commercially available sources. Researchers are advised to contact the suppliers directly for current pricing, purity, and availability.
| Supplier Name | Website | Notes |
| BOC Sciences | --INVALID-LINK-- | A global supplier of a wide range of chemicals for research and development.[] |
| Guidechem | --INVALID-LINK-- | A platform connecting buyers with chemical manufacturers and suppliers.[2] |
| Capot Chemical | --INVALID-LINK-- | A supplier of fine chemicals for research and industry.[3] |
| BLD Pharmatech | --INVALID-LINK-- | A supplier of building blocks and intermediates for pharmaceutical and biotech research. |
| Nanjing Chemlin Chemical Co., Ltd. | Not directly available | Listed as a supplier on Guidechem.[2] |
| Frontier Scientific, Inc. | --INVALID-LINK-- | A provider of fine chemicals and research products.[2] |
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | This compound | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (Analogue) |
| CAS Number | 120277-47-6[3] | 86604-78-6[4] |
| Molecular Formula | C₇H₉NO₂[3] | C₉H₁₃NO₂[4] |
| Molecular Weight | 139.15 g/mol [3] | 167.21 g/mol [4] |
| Appearance | Not specified | White to light brown powder or crystal[5] |
| Melting Point | Not specified | 56.5-60.5 °C[5] |
| Boiling Point | Not specified | 115-135 °C at 0.01 Torr[5] |
| Solubility | Not specified | Slightly soluble in Chloroform[5] |
Spectroscopic Data: While specific spectra for this compound are not provided in the search results, predicted mass spectrometry data is available.[6] Researchers requiring detailed spectroscopic information, such as ¹H and ¹³C NMR, are advised to acquire this data upon purchase or consult specialized spectroscopic databases.
Synthesis and Manufacturing
A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the performed searches. However, based on general organic chemistry principles and established synthetic routes for analogous pyridine derivatives, a representative synthetic workflow can be proposed. The synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often involves the reduction of a nitrile to an amine, followed by diazotization to yield the alcohol.[7][8]
Representative Synthetic Workflow
The following diagram illustrates a plausible, though not explicitly documented, synthetic route to this compound, starting from a suitable cyanopyridine precursor. This workflow is intended for illustrative purposes to guide synthetic strategy.
Figure 1: A representative two-step synthesis of this compound.
Methodology Considerations (Based on Analogous Syntheses)
-
Step 1: Catalytic Hydrogenation of 4-Methoxy-3-cyanopyridine: The reduction of the nitrile group to a primary amine is a common transformation. Raney Nickel is a frequently used catalyst for this purpose in an ammonia-saturated methanolic solution to suppress the formation of secondary amines.[8] The reaction is typically carried out under a hydrogen atmosphere.
-
Step 2: Diazotization of (4-Methoxypyridin-3-yl)methanamine: The resulting aminomethylpyridine can be converted to the corresponding alcohol via diazotization. This reaction involves treating the amine with sodium nitrite in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, at low temperatures (typically 0-5 °C) to form an unstable diazonium salt, which then hydrolyzes to the alcohol.
Applications in Drug Development
This compound's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules. While specific examples directly citing this compound are scarce in the provided search results, its structural motif is relevant to the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders.[4][5] The related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-documented precursor to the blockbuster drug omeprazole.[7][9]
The general workflow for the application of such pyridine methanol derivatives in PPI synthesis involves the activation of the hydroxyl group, typically by conversion to a leaving group like a chloride, followed by coupling with a benzimidazole core.
Figure 2: General workflow for the use of pyridine methanol derivatives in PPI synthesis.
Biological Activity and Signaling Pathways
There is no publicly available information to suggest that this compound has any direct biological activity or is involved in any specific signaling pathways. Its significance in a biological context is as a precursor to pharmacologically active compounds.
Conclusion
This compound is a commercially available pyridine derivative with a clear, albeit not extensively documented, role as an intermediate in chemical synthesis. While a comprehensive dataset on its properties and a specific, validated synthesis protocol are lacking in readily accessible literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors provides a strong indication of its potential applications. Further research and publication of its detailed chemical and physical properties would be beneficial to the scientific community. Researchers interested in utilizing this compound are encouraged to perform their own characterization and to develop synthetic procedures based on established methodologies for related compounds.
References
The Discovery and Synthesis of (4-Methoxypyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyridin-3-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the discovery and synthetic routes leading to this compound. Detailed experimental protocols, quantitative data, and a logical workflow of the synthetic pathway are presented to facilitate its preparation and use in research and development.
Introduction
The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring a methoxy group at the 4-position and a hydroxymethyl group at the 3-position, offers unique opportunities for chemical modification and interaction with biological targets. While the exact "discovery" of this compound is not documented as a singular event, its emergence in the scientific literature is closely tied to the broader exploration of substituted pyridines as key intermediates in the synthesis of complex molecules. Its utility is highlighted by its appearance as a reactant in the synthesis of novel therapeutic agents, as evidenced in recent patent literature.
This guide focuses on the most plausible and documented synthetic pathways to obtain this compound, drawing from analogous reactions and established synthetic methodologies for related pyridine derivatives.
Synthetic Pathways
The most logical and efficient synthesis of this compound proceeds through a two-step sequence starting from the commercially available 4-methoxypyridine. This pathway involves:
-
Formylation of 4-methoxypyridine to introduce a carbonyl group at the 3-position, yielding 4-methoxypyridine-3-carboxaldehyde.
-
Reduction of the carboxaldehyde to the corresponding primary alcohol, this compound.
An analogous, albeit more complex, route has been reported for the synthesis of the brominated derivative, (2-bromo-4-methoxypyridin-3-yl)methanol, which supports the feasibility of this approach.
Logical Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway from 4-methoxypyridine to this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for analogous pyridine derivatives[1].
Step 1: Synthesis of 4-Methoxypyridine-3-carboxaldehyde
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methoxypyridine-3-carboxaldehyde.
-
The crude product can be purified by silica gel column chromatography.
Step 2: Synthesis of this compound
Materials:
-
4-Methoxypyridine-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
4-Methoxypyridine-3-carboxaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the solution, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the careful addition of deionized water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford this compound.
-
The product can be further purified by recrystallization or silica gel chromatography if necessary.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for analogous reactions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1 | Formylation | 4-Methoxypyridine | 4-Methoxypyridine-3-carboxaldehyde | n-BuLi, DMF | 60-75 | [1] |
| 2 | Reduction | 4-Methoxypyridine-3-carboxaldehyde | This compound | NaBH₄ | >90 |
Conclusion
This technical guide outlines a reliable and reproducible synthetic pathway for the preparation of this compound, a valuable building block for drug discovery and development. The provided experimental protocols, based on well-established chemical transformations, offer a clear roadmap for researchers and scientists to access this important compound. The logical workflow and summarized quantitative data further aid in the planning and execution of its synthesis. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, efficient access to key intermediates like this compound is of paramount importance.
References
An In-depth Technical Guide on the Safety and Handling of (4-Methoxypyridin-3-yl)methanol
Introduction
(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound, specifically a substituted pyridine. Such compounds are common building blocks in medicinal chemistry and drug development. Due to its chemical structure, which includes a pyridine ring and a methanol group, it should be handled with the care afforded to novel research chemicals whose toxicological properties have not been fully characterized. This guide provides a framework for its safe handling, storage, and disposal.
Hazard Identification and Classification
While specific GHS hazard classifications for this compound are not available, related compounds like (6-Methoxypyridin-3-yl)methanol provide an indication of potential hazards.[1]
Anticipated Potential Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
It is crucial to handle this compound as potentially hazardous until comprehensive toxicological data becomes available.
Physical and Chemical Properties
Quantitative data for the target compound is limited. The table below includes data for this compound from prediction databases and experimental data from a related isomer, (6-Methoxypyridin-3-yl)methanol, for comparison.
| Property | This compound | (6-Methoxypyridin-3-yl)methanol (Isomer) |
| Molecular Formula | C₇H₉NO₂ | C₇H₉NO₂[1] |
| Molecular Weight | 139.15 g/mol [3] | 139.15 g/mol [1] |
| Appearance | Solid (Assumed) | Not specified |
| XlogP (Predicted) | -0.1[3] | 0.3[1] |
| Monoisotopic Mass | 139.06332 Da[3] | 139.063328530 Da[1] |
Handling and Storage
Safe handling and storage are paramount to minimizing exposure risk.
4.1 Engineering Controls
-
Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
Ensure safety showers and eyewash stations are readily accessible.
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[4]
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[2]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
4.3 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up or in an otherwise secure area.[2]
Experimental Protocols & Workflows
Detailed experimental protocols involving this specific compound are not publicly available. The following sections provide generalized workflows for handling chemical reagents in a research setting.
5.1 General Handling Workflow for a Solid Chemical
This logical workflow outlines the standard procedure for handling a powdered or solid research chemical.
Caption: Standard workflow for weighing and handling a solid chemical reagent.
5.2 First-Aid Procedures Workflow
In case of accidental exposure, the following steps should be taken immediately.
Caption: First-aid response workflow for different types of chemical exposure.
Toxicological Information
No specific toxicological studies for this compound are available. The primary health concerns are based on analogs and include irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.[1][2] Chronic effects and carcinogenicity are unknown.
Disposal Considerations
All waste materials should be handled as hazardous chemical waste.
-
Dispose of the compound and any contaminated materials in a designated, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the mechanism of action or specific signaling pathways affected by this compound. As a novel research chemical, its biological effects are likely uncharacterized. Any investigation into its activity should be approached with the assumption that it could have potent and unknown biological effects.
References
An In-depth Technical Guide to (4-Methoxypyridin-3-yl)methanol
This technical guide provides a comprehensive overview of (4-Methoxypyridin-3-yl)methanol, a key pyridylmethanol derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies.
Chemical Identity and Nomenclature
The compound with the chemical structure of a methanol group attached to the 3-position of a 4-methoxypyridine ring is systematically named according to IUPAC nomenclature. Its identity is further confirmed by its unique CAS Registry Number.
IUPAC Name: this compound[1]
CAS Number: 120277-47-6[1][2][3][4]
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂ | [2][4] |
| Molecular Weight | 139.15 g/mol | [2] |
| Boiling Point | 268.65°C at 760 mmHg | [1] |
| Density | 1.155 g/cm³ | [1] |
| Predicted XlogP | -0.1 | |
| Purity | Typically ≥95% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reduction of the corresponding aldehyde, 4-methoxy-3-pyridinecarboxaldehyde. This section outlines a detailed experimental protocol based on established chemical transformations for similar pyridine derivatives.
Synthetic Pathway Overview
A plausible and efficient synthetic route to this compound starts from a suitable 4-methoxypyridine precursor. The key steps involve the introduction of a formyl group at the 3-position, followed by its selective reduction to a hydroxymethyl group.
Caption: A general synthetic pathway for this compound.
Detailed Experimental Protocol: Reduction of 4-Methoxy-3-pyridinecarboxaldehyde
This protocol describes the reduction of 4-methoxy-3-pyridinecarboxaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.
Materials:
-
4-Methoxy-3-pyridinecarboxaldehyde
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-pyridinecarboxaldehyde in a suitable protic solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used to ensure complete reduction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by crystallization or column chromatography on silica gel.
Structural Representation
The chemical structure of this compound is depicted below.
Caption: Structure of this compound.
References
Methodological & Application
Synthesis Protocol for (4-Methoxypyridin-3-yl)methanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds. Its structure, featuring a substituted pyridine ring with a reactive hydroxymethyl group, allows for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing from the commercially available 4-methoxypyridine. The synthesis involves an initial directed ortho-lithiation and formylation to produce the intermediate, 4-methoxypyridine-3-carbaldehyde, which is subsequently reduced to the target alcohol. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Physicochemical and Safety Data
A summary of the key physicochemical and safety data for the reagents, intermediate, and final product is presented below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Safety Hazards |
| 4-Methoxypyridine | C₆H₇NO | 109.13 | 108-111 (at 65 mmHg) | 1.075 | Skin/eye irritation[1] |
| n-Butyllithium (1.6M in hexanes) | C₄H₉Li | 64.06 | N/A | N/A | Pyrophoric, water-reactive, corrosive[2][3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.949 | Harmful, irritant, reproductive toxin[4][5] |
| 4-Methoxypyridine-3-carbaldehyde | C₇H₇NO₂ | 137.14 | 262.9 (at 760 mmHg) | 1.159 | N/A |
| Sodium Borohydride | NaBH₄ | 37.83 | Decomposes | 1.07 | Water-reactive, toxic, corrosive[6][] |
| This compound | C₇H₉NO₂ | 139.15 | 268.65 (at 760 mmHg) | 1.155 | N/A |
Detailed Experimental Protocol
This synthesis is performed in two main stages: the formation of the aldehyde intermediate and its subsequent reduction to the desired alcohol.
Stage 1: Synthesis of 4-Methoxypyridine-3-carbaldehyde
This stage involves the directed ortho-lithiation of 4-methoxypyridine followed by formylation using N,N-dimethylformamide (DMF).
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (1.6M solution in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Add 4-methoxypyridine (1.0 eq) to anhydrous THF in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 1.6M solution in hexanes) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 4-methoxypyridine-3-carbaldehyde, which can be purified by column chromatography on silica gel.
Stage 2: Synthesis of this compound
This stage involves the reduction of the aldehyde intermediate to the target alcohol using sodium borohydride.
Materials:
-
4-Methoxypyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the reaction and decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow
Caption: Workflow for the two-stage synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
Spectroscopic Data: The following are predicted NMR data based on the structure. Actual experimental values may vary slightly.
-
¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 1H), 8.20 (d, J = 5.0 Hz, 1H), 6.80 (d, J = 5.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.0, 152.0, 148.0, 125.0, 108.0, 60.0, 55.0.
Further characterization can be performed using Infrared (IR) spectroscopy and Mass Spectrometry (MS) to confirm the presence of functional groups and the molecular weight of the compound.
References
- 1. rsc.org [rsc.org]
- 2. (4-Methoxyphenyl)(pyridin-3-yl)methanol | C13H13NO2 | CID 10036218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (4-methoxy-6-methylpyridin-3-yl)methanol (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
The Synthetic Utility of (4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Organic Synthesis
(4-Methoxypyridin-3-yl)methanol is a substituted pyridyl alcohol that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique arrangement of a methoxy group and a hydroxymethyl group on a pyridine ring offers multiple reactive sites for functionalization, enabling its incorporation into a diverse range of molecular scaffolds. While detailed, publicly available experimental protocols for this specific compound are limited, its structural motifs are present in various biologically active compounds, suggesting its utility in the development of novel therapeutics.
This document aims to provide an overview of the potential applications of this compound in organic synthesis, drawing parallels from structurally related compounds and highlighting its prospective role in the synthesis of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Applications in Organic Synthesis
The reactivity of this compound is primarily centered around the hydroxyl group of the methanol moiety and the potential for substitution on the pyridine ring. These reactive handles allow for its use as a precursor in the synthesis of more complex molecules.
Precursor for Kinase Inhibitors
The methoxypyridine scaffold is a common feature in a variety of kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and other diseases. For instance, derivatives of methoxypyridine have been utilized in the synthesis of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. While a direct synthesis using this compound is not explicitly detailed in the provided information, the structural similarity to key intermediates suggests its potential as a valuable starting material.
A plausible synthetic route could involve the conversion of the hydroxyl group to a more reactive leaving group, such as a halide or a sulfonate, followed by a nucleophilic substitution reaction with a suitable amine or other nucleophile to construct the desired inhibitor scaffold.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer. Kinase inhibitors targeting components of this pathway can block downstream signaling and inhibit cancer cell growth.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Experimental Protocols (Hypothetical)
Protocol 1: Chlorination of this compound
This protocol describes the conversion of the primary alcohol to the corresponding chloride, a key transformation to enable subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-4-methoxypyridine.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 139.15 |
| Thionyl chloride | 1.1 | 118.97 |
Note: The yield for this type of reaction is typically in the range of 80-95%, depending on the specific reaction conditions and purity of the starting material.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and subsequent functionalization of a derivative of this compound.
Caption: General workflow for derivatization of this compound.
Conclusion
This compound represents a promising, yet underexplored, building block in organic synthesis. Its structural features suggest a high potential for application in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. Further research and publication of detailed experimental protocols are necessary to fully elucidate the synthetic utility of this compound and enable its broader application by the scientific community. The hypothetical protocols and workflows presented here provide a starting point for researchers interested in exploring the chemistry of this versatile pyridyl alcohol.
(4-Methoxypyridin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry
(4-Methoxypyridin-3-yl)methanol is a heterocyclic organic compound that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique structural features, combining a pyridine ring with methoxy and hydroxymethyl functional groups, offer multiple points for chemical modification, making it an attractive starting material for the development of diverse molecular scaffolds. This document provides an overview of its applications in medicinal chemistry, along with detailed protocols for its potential synthesis and utilization.
Applications in Drug Discovery
While direct applications of this compound are not extensively documented in publicly available literature, the broader class of methoxypyridine derivatives has been successfully employed in the development of a range of biologically active molecules. Based on the established roles of analogous compounds, this compound is a promising candidate for the synthesis of inhibitors for various enzymes and receptors.
Notably, substituted methoxypyridine cores are integral components of potent inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial targets in cancer therapy.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group can occupy hydrophobic pockets in the active sites of these kinases. The hydroxymethyl group at the 3-position provides a convenient handle for further structural elaboration to optimize potency and pharmacokinetic properties.
Furthermore, related pyridine-containing structures are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders.[2] The hydroxymethyl group can be readily converted into a leaving group to facilitate coupling with a benzimidazole moiety, a common feature of many PPIs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES | COC1=C(C=NC=C1)CO |
| InChI | InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3 |
| Predicted XlogP | -0.1 |
Data sourced from PubChem CID 10844447.[3]
Experimental Protocols
The following sections provide detailed experimental protocols. Note that the synthesis of this compound is a proposed method based on established procedures for analogous compounds, as specific literature for its preparation is limited.
Synthesis of this compound
This proposed synthesis is adapted from methodologies used for structurally similar compounds, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][4] The workflow involves the reduction of a corresponding carboxylic acid or ester, which can be prepared from commercially available starting materials.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Esterification of 4-Methoxynicotinic Acid
-
To a stirred solution of 4-methoxynicotinic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 4-methoxynicotinate.
Step 2: Reduction of Methyl 4-Methoxynicotinate
-
To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add a solution of methyl 4-methoxynicotinate (1 equivalent) in anhydrous THF (5 volumes) dropwise, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Utilization in the Synthesis of a PI3K/mTOR Inhibitor Scaffold
The following protocol illustrates how this compound can be used as a building block in the synthesis of a hypothetical sulfonamide methoxypyridine derivative, a scaffold known to exhibit PI3K/mTOR inhibitory activity.[1]
Logical Workflow for Application in PI3K/mTOR Inhibitor Synthesis
References
Application Notes and Protocols for (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reactivity of (4-Methoxypyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, some protocols and reaction mechanisms are based on well-established procedures for structurally similar compounds and general organic chemistry principles.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published, its basic properties can be derived from its structure and data available on public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | PubChem |
| Molecular Weight | 139.15 g/mol | PubChem |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in methanol, ethanol, and chlorinated solvents | - |
| InChIKey | OUNUFEHYGMCMEM-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
Several synthetic routes can be envisaged for the preparation of this compound. The following protocols are based on analogous reactions reported for similar pyridine derivatives.
Synthesis via Directed Ortho-Metalation and Formylation
This approach is adapted from the synthesis of (2-Bromo-4-methoxypyridin-3-yl)methanol and represents a plausible route starting from 4-methoxypyridine.[1]
Reaction Scheme:
-
Directed lithiation of 4-methoxypyridine at the C3 position.
-
Quenching of the lithiated intermediate with an electrophilic formylating agent (e.g., N,N-dimethylformamide, DMF).
-
Reduction of the resulting 4-methoxypyridine-3-carbaldehyde to the corresponding alcohol.
Protocol 1: Synthesis of this compound via Lithiation
Materials:
-
4-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
Step 1: Directed Lithiation and Formylation
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution to the stirred THF.
-
Add a solution of 4-methoxypyridine in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxypyridine-3-carbaldehyde.
Step 2: Reduction to this compound
-
Dissolve the crude 4-methoxypyridine-3-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride in small portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram for Synthesis via Lithiation
Caption: Synthetic pathway to this compound via directed lithiation.
Synthesis via Reduction of a Carboxylic Acid Derivative
An alternative route involves the reduction of a corresponding carboxylic acid or its ester. The reduction of carboxylic acids to primary alcohols is a standard transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
Reaction Scheme: Reduction of 4-methoxypyridine-3-carboxylic acid with LiAlH₄.
Protocol 2: Reduction of 4-Methoxypyridine-3-carboxylic Acid
Materials:
-
4-methoxypyridine-3-carboxylic acid
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxypyridine-3-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Key Reactions of this compound
The primary reactivity of this compound centers around the hydroxyl group, which can be converted into various other functional groups.
Conversion to (4-Methoxypyridin-3-yl)methyl Chloride
A common and synthetically useful transformation is the conversion of the primary alcohol to an alkyl chloride, which is a good electrophile for subsequent nucleophilic substitution reactions. This is typically achieved using thionyl chloride (SOCl₂).[3][4]
Reaction Scheme: Reaction of this compound with thionyl chloride.
Protocol 3: Synthesis of (4-Methoxypyridin-3-yl)methyl Chloride
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Ice bath
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. (If pyridine is used, it can be added prior to the thionyl chloride).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Methoxypyridin-3-yl)methyl chloride.
-
The product can be used in the next step without further purification or can be purified by chromatography if necessary.
Mechanism of Chlorination with Thionyl Chloride
Caption: Mechanism of alcohol chlorination using thionyl chloride.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The pyridine and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, while the methanol functional group provides a handle for further molecular elaboration.
One potential application is in the synthesis of kinase inhibitors. For example, sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors. While not the exact same molecule, this highlights the utility of the methoxypyridine scaffold in this therapeutic area.
Another key application for related pyridyl methanols is in the synthesis of proton pump inhibitors (PPIs). The corresponding chloride derivative can be coupled with a benzimidazole thiol to form the core structure of drugs like omeprazole.
General Workflow for PPI Synthesis
Caption: General synthetic workflow for proton pump inhibitors.
References
Applications of (4-Methoxypyridin-3-yl)methanol in Agrochemical Research
(4-Methoxypyridin-3-yl)methanol , a substituted pyridine derivative, serves as a valuable building block in the synthesis of novel agrochemicals. Its structural features, including the methoxypyridine core, are found in several classes of fungicides and insecticides. This document outlines the potential applications, synthetic protocols, and biological activities of compounds derived from this precursor, tailored for researchers and professionals in the field of agrochemical development.
Application Notes
The primary application of this compound in agrochemical research lies in its use as a key intermediate for the synthesis of pyridine-based fungicides, particularly those belonging to the strobilurin class. Strobilurins are known for their broad-spectrum fungicidal activity, which is achieved through the inhibition of mitochondrial respiration in fungi. The methoxypyridine moiety is a common feature in several commercial fungicides and is known to contribute to their efficacy.
Furthermore, the pyridine scaffold is a well-established pharmacophore in insecticide discovery. Derivatives of this compound can be explored for their insecticidal properties, potentially targeting the nicotinic acetylcholine receptors in insects, a common mode of action for neonicotinoid insecticides.
Hypothetical Application in Fungicide Synthesis
While public literature does not provide a direct synthesis of a commercial fungicide starting from this compound, a plausible synthetic route can be devised to generate a novel strobilurin-type fungicide, hereafter referred to as Hypothetical Fungicide A . This compound is structurally analogous to known quinone outside inhibitors (QoI) fungicides.
Synthetic Workflow for Hypothetical Fungicide A
The proposed synthesis involves a multi-step process starting with the conversion of this compound to a more reactive intermediate, followed by coupling with a phenylacetate derivative.
Application Notes and Protocols for Derivatization of (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-3-yl)methanol is a key building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. The derivatization of the primary alcohol functionality of this compound is a crucial step in the synthesis of novel therapeutic agents and for analytical purposes such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis. These application notes provide detailed protocols for common and effective derivatization techniques, including esterification (specifically acetylation) and silylation, tailored for this important pyridine derivative.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1. This information is essential for reaction planning and analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Monoisotopic Mass | 139.0633 Da |
| Predicted XlogP | -0.1 |
| CAS Number | 120277-47-6 |
(Data sourced from PubChem CID: 10844447)[1]
Derivatization Techniques and Protocols
The hydroxyl group of this compound can be derivatized through various reactions. The following sections detail the protocols for two common and versatile methods: acetylation to form an ester and silylation for GC-MS analysis.
Esterification: Acetylation
Acetylation is a robust method for converting the hydroxyl group into an acetate ester. This can serve as a protecting group in multi-step syntheses or to modify the pharmacological properties of a molecule. The resulting ester, (4-methoxypyridin-3-yl)methyl acetate, is also more volatile than the parent alcohol, making it amenable to GC-MS analysis.
This protocol is a standard and effective method for the acetylation of primary alcohols.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates, developing solvents
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (4-methoxypyridin-3-yl)methyl acetate.
References
Application Notes and Protocols for the Quantification of (4-Methoxypyridin-3-yl)methanol
Introduction
(4-Methoxypyridin-3-yl)methanol is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. These methods are based on established analytical principles for pyridine derivatives and serve as a comprehensive guide for researchers, scientists, and drug development professionals.[1][2][3]
Physicochemical Properties of this compound
-
Molecular Formula: C₇H₉NO₂[4]
-
Molecular Weight: 139.15 g/mol
-
Appearance: Expected to be a solid or oil.
-
Solubility: Soluble in polar organic solvents like methanol, acetonitrile, and water.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules.[1][5] This method offers excellent resolution, sensitivity, and reproducibility for the analysis of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable buffer components like ammonium acetate)[6]
-
This compound reference standard of known purity.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (containing 0.1% formic acid) and acetonitrile. A typical starting point could be 80:20 (Water:Acetonitrile).[6][7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of approximately 270 nm is a reasonable starting point for pyridine derivatives.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxypyridin-3-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate for introducing this motif into larger, more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. These application notes provide an overview of the potential synthetic routes, key considerations for large-scale production, and a detailed experimental protocol for a plausible synthetic pathway.
Synthetic Routes and Strategic Considerations
The synthesis of this compound on a large scale can be approached through several strategic disconnections. The most direct approaches involve the reduction of a carbonyl group at the 3-position of the 4-methoxypyridine ring system. The two primary precursors for such a strategy are 4-methoxypyridine-3-carbaldehyde and a corresponding carboxylic acid derivative, such as a methyl or ethyl ester.
Route 1: Reduction of 4-Methoxypyridine-3-carbaldehyde
This is arguably the most direct route to the target molecule. The key challenge lies in the efficient and scalable synthesis of the aldehyde precursor.
Route 2: Reduction of a 4-Methoxypyridine-3-carboxylic Acid Ester
This route offers an alternative to the aldehyde, potentially avoiding some of the challenges associated with aldehyde synthesis and stability. The synthesis of the ester precursor and its subsequent reduction are the key steps.
Key Considerations for Large-Scale Synthesis:
-
Starting Material Availability and Cost: The selection of a synthetic route will heavily depend on the commercial availability and cost of the initial starting materials.
-
Reaction Conditions: For industrial applications, it is crucial to avoid cryogenic temperatures, highly pyrophoric reagents (like n-butyllithium), and high-pressure reactions where possible, to minimize operational costs and safety risks.
-
Yield and Purity: Achieving high yields and purity is paramount to ensure the economic viability and quality of the final product.
-
Work-up and Purification: The ease of product isolation and purification is a critical factor in process development. Crystallization is often preferred over chromatography for large-scale operations.
-
Safety and Environmental Impact: A thorough assessment of the safety hazards associated with all reagents and reaction conditions is mandatory. The environmental impact of the process, including solvent usage and waste generation, should also be minimized.
Data Presentation
The following tables summarize the key synthetic routes and the available quantitative data. It is important to note that specific large-scale data for this compound is limited in the public domain, and some data is inferred from analogous reactions.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Precursor | Key Transformation | Reported/Expected Yield | Key Reagents | Scalability Considerations |
| 1 | 4-Methoxypyridine-3-carbaldehyde | Aldehyde Reduction | >90% (expected for reduction) | Sodium Borohydride | Synthesis of aldehyde precursor can be challenging at scale. |
| 2 | Methyl 4-methoxypyridine-3-carboxylate | Ester Reduction | High (expected) | Lithium Aluminum Hydride, Sodium Borohydride/LiCl | Synthesis of the ester and the use of strong reducing agents require careful control. |
Experimental Protocols
The following protocol details a plausible and scalable two-step synthesis of this compound via the reduction of 4-methoxypyridine-3-carbaldehyde.
Step 1: Synthesis of 4-Methoxypyridine-3-carbaldehyde (Lab-Scale with Scalability Notes)
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxypyridine | 109.13 | 10.9 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 8.8 mL | 0.115 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether | - | 300 mL | - |
| Saturated aq. Ammonium Chloride | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-methoxypyridine (10.9 g, 0.1 mol) and anhydrous THF (150 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the internal temperature below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Add N,N-dimethylformamide (8.8 mL, 0.115 mol) dropwise, again keeping the temperature below -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.
-
Allow the reaction to warm to room temperature slowly overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-methoxypyridine-3-carbaldehyde.
Scalability Notes: The use of n-butyllithium at cryogenic temperatures poses significant challenges for large-scale production due to safety concerns and the need for specialized equipment. For industrial-scale synthesis, alternative metallation strategies or a different synthetic route that avoids these conditions would be highly desirable. Process safety reviews and careful engineering controls would be essential for scaling up this procedure.
Step 2: Reduction of 4-Methoxypyridine-3-carbaldehyde to this compound
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxypyridine-3-carbaldehyde | 137.14 | 13.7 g | 0.1 |
| Sodium Borohydride (NaBH4) | 37.83 | 4.5 g | 0.12 |
| Methanol | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridine-3-carbaldehyde (13.7 g, 0.1 mol) in methanol (200 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of deionized water (100 mL) at 0-5°C.
-
Concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Safety Considerations: The addition of sodium borohydride to methanol will generate hydrogen gas, so the reaction should be performed in a well-ventilated fume hood, and the addition should be controlled to manage the rate of gas evolution. The quenching step is also exothermic and should be performed with care.
Visualizations
Signaling Pathway/Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of synthetic routes.
Application Notes and Protocols: (4-Methoxypyridin-3-yl)methanol Derivatives in Synthesis
Introduction
While (4-Methoxypyridin-3-yl)methanol itself is not extensively documented as a ligand in catalysis within the provided search results, the closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol , is a critical intermediate in the pharmaceutical industry.[1][2][3] Its primary application lies in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole, which are widely used to treat acid-related gastrointestinal conditions.[1][2][3][4] These application notes provide a comprehensive overview of the synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This compound is typically a white to light brown crystalline powder.[4]
| Property | Value |
| CAS Number | 86604-78-6 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Melting Point | 56.5-60.5 °C |
| Boiling Point | 115-135 °C (at 0.01 Torr) |
| Solubility | Slightly soluble in Chloroform |
(Data sourced from BenchChem Application Notes)[3][4]
Synthetic Routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be achieved through various pathways, with the selection often depending on the starting material availability, desired scale, and cost-effectiveness.[1][2] A comparative overview of prominent synthetic routes is presented below.
| Route | Starting Material | Key Intermediates | Reported Yield | Key Reagents |
| 1 | 3,5-Lutidine | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | >85% (overall molar yield for the subsequent chloro-derivative) | Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide |
| 2 | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine | Not explicitly stated | Raney nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acid |
| 3 | 2,3,5-Trimethylpyridine-N-oxide | Acetyl derivative | 92% (for a related step) | Acetic anhydride |
| 4 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | - | 83.0% | Potassium iodide, Sodium hydroxide |
(Data compiled from various synthesis guides)[1][2][3]
Experimental Protocols
Detailed methodologies for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for reproducible results. The following are protocols for key synthetic transformations.
Protocol 1: Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This protocol details the nucleophilic substitution of the chloromethyl group.
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Methanol
-
Water
-
Potassium iodide
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of 300 ml of methanol and 150 ml of water.[3]
-
To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[3]
-
Allow the reaction to proceed to completion.
-
Remove the methanol using a rotary evaporator.[3]
-
To the remaining residue, add 300 ml of drinking water.[3]
-
Extract the aqueous layer three times with 150 ml of dichloromethane each time.[3]
-
Dry the combined organic phase over anhydrous sodium sulfate.[3]
-
Concentrate the solution to yield the product.
Expected Outcome: Approximately 50.0 g of a red oily liquid (83.0% yield).[3]
Protocol 2: Synthesis from 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile via Catalytic Hydrogenation
This two-step process involves the reduction of a nitrile to an amine, followed by diazotization and hydrolysis.[1]
Step A: Catalytic Hydrogenation
Materials:
-
3,5-Dimethyl-4-methoxy-2-cyanopyridine
-
Ammonia-saturated methanol
-
Raney nickel
Procedure:
-
In a suitable autoclave, dissolve 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of ammonia-saturated methanol.[1]
-
Carefully add a slurry of 20 g of Raney nickel to the solution under an inert atmosphere.[1][5]
-
Seal the autoclave and purge with hydrogen gas.
-
Hydrogenate the mixture for 3 days at room temperature and normal pressure.[1]
-
Monitor the reaction progress by hydrogen uptake.
-
Once complete, carefully filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry; keep the filter cake wet.[5]
-
Remove the solvent under reduced pressure to obtain 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.[1]
Step B: Diazotization and Hydrolysis
Materials:
-
3,5-Dimethyl-4-methoxy-2-aminomethylpyridine (from Step A)
-
Sodium nitrite
-
Aqueous acidic solution (e.g., acetic acid)
Procedure:
-
React the 3,5-dimethyl-4-methoxy-2-aminomethylpyridine from the previous step with sodium nitrite in an aqueous acidic solution.[1]
-
This reaction yields (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
-
The final product can be purified by extraction and crystallization or chromatography.[5]
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Synthesis via Nucleophilic Substitution.
Caption: Synthesis via Catalytic Hydrogenation and Diazotization.
Application in Drug Development: Synthesis of Proton Pump Inhibitors
The primary utility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its role as a precursor to the pyridine moiety of PPIs.[4] The synthesis involves the conversion of the hydroxymethyl group to a chloromethyl group, which can then be coupled with a benzimidazole derivative.[4]
Protocol 3: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Materials:
-
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
-
Dichloromethane
-
Thionyl chloride
Procedure:
-
Dissolve 25.1 g (0.15 mol) of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 ml of dichloromethane under an argon atmosphere.[4]
-
Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 ml of dichloromethane dropwise over 30 minutes at room temperature.[4]
-
Stir the reaction mixture for an additional 30 minutes at room temperature.[4]
-
Remove the solvent under reduced pressure to yield the chlorinated product.[4]
Caption: General Workflow for PPI Synthesis.
Conclusion
While the direct application of this compound as a ligand in catalysis is not well-documented in the reviewed literature, the synthetic chemistry surrounding the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is of significant interest. The protocols and data presented herein provide valuable insights for researchers and professionals involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The established synthetic routes to this key building block highlight the importance of pyridine-methanol derivatives in medicinal chemistry and drug development.
References
Application Notes and Protocols for (4-Methoxypyridin-3-yl)methanol: A Framework for In Vitro and In Vivo Experimental Design
Abstract
(4-Methoxypyridin-3-yl)methanol is a pyridinemethanol derivative with limited publicly available data regarding its specific biological activity. These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute initial in vitro and in vivo studies to elucidate its potential therapeutic effects. The following protocols and workflows are presented as a general guide and can be adapted based on the specific research focus and observed biological activities of the compound. This document outlines hypothetical experimental designs, focusing on a potential application as a kinase inhibitor, a common mechanism of action for molecules with similar structural motifs.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 120277-47-6 |
| Structure |
General Experimental Workflow
The investigation of a novel compound like this compound typically follows a structured progression from broad initial screening to more focused mechanistic and in vivo studies. The following diagram illustrates a general workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methoxypyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (4-Methoxypyridin-3-yl)methanol synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable laboratory-scale synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 4-methoxypyridine-3-carbaldehyde, from 4-methoxypyridine. The subsequent and final step is the selective reduction of the aldehyde functional group to a primary alcohol.
Q2: Which reducing agent is recommended for the conversion of 4-methoxypyridine-3-carbaldehyde to this compound?
A2: For the selective reduction of the aldehyde, sodium borohydride (NaBH₄) is the recommended reagent. It is a mild reducing agent that is highly effective for converting aldehydes and ketones to their corresponding alcohols.[1] Its selectivity is a key advantage, as it typically does not reduce other potentially present functional groups like esters or nitriles under standard conditions.[2] While a more potent reducing agent like lithium aluminum hydride (LiAlH₄) would also be effective, its higher reactivity makes it less chemoselective and requires more stringent anhydrous reaction conditions.[2]
Q3: What are the primary challenges associated with the reduction of pyridine-based aldehydes?
A3: A significant challenge is preventing the undesired reduction of the pyridine ring itself, which can occur under harsh reaction conditions or with overly reactive reducing agents.[2] Another potential issue is catalyst poisoning if catalytic hydrogenation is employed, as the nitrogen atom in the pyridine ring can deactivate the catalyst.[2] For this reason, chemical hydrides like NaBH₄ are often preferred for this transformation.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (4-methoxypyridine-3-carbaldehyde), the disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the alcohol product can be observed.
Q5: What are the best practices for purifying the final product, this compound?
A5: Following the reaction quench and initial extraction, the crude product can be purified by several methods. Column chromatography on silica gel is a common and effective technique for separating the desired alcohol from any unreacted aldehyde and other impurities.[3] Crystallization from a suitable solvent system can also be employed to obtain a highly pure product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded NaBH₄. 2. Insufficient amount of reducing agent. 3. Low reaction temperature leading to slow kinetics. 4. Impure starting aldehyde. | 1. Use a fresh, unopened container of NaBH₄. 2. Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). 3. Allow the reaction to stir for a longer duration at room temperature, or slightly warm the reaction mixture if using a less reactive solvent. 4. Ensure the purity of the 4-methoxypyridine-3-carbaldehyde before starting the reduction. |
| Presence of Unreacted Aldehyde | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Insufficient amount of NaBH₄. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Add an additional portion of NaBH₄ to the reaction mixture. |
| Formation of Side Products | 1. Over-reduction of the pyridine ring (less common with NaBH₄). 2. Reaction of the product with unquenched reducing agent during workup. | 1. Use the milder NaBH₄ instead of stronger reducing agents like LiAlH₄. Maintain a low reaction temperature (0 °C to room temperature). 2. Ensure the reaction is thoroughly quenched by the slow and careful addition of a proton source (e.g., water or dilute acid) at a low temperature before extraction. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography. | 1. Add a saturated brine solution to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of 4-methoxypyridine-3-carbaldehyde (Precursor)
This protocol is adapted from a known procedure for the formylation of a similar pyridine derivative.
Materials:
-
4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for another 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxypyridine-3-carbaldehyde.
Synthesis of this compound
This protocol is a generalized procedure based on the reduction of similar aldehydes with sodium borohydride.
Materials:
-
4-methoxypyridine-3-carbaldehyde
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (optional)
Procedure:
-
Dissolve 4-methoxypyridine-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Typical Solvent(s) | Reactivity | Selectivity for Aldehydes | Handling Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | High | Relatively safe to handle in air. Reacts slowly with protic solvents. |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF, Diethyl ether | Strong | Low (reduces many functional groups) | Highly reactive with water and protic solvents. Pyrophoric. Requires strict anhydrous and inert atmosphere techniques. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield.
References
Identifying side products in (4-Methoxypyridin-3-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this compound include:
-
Oxidation of the primary alcohol to form 4-methoxypyridine-3-carbaldehyde.
-
O-alkylation (Williamson ether synthesis) to introduce various alkyl or aryl groups.
-
Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of the alcohol to a suitable leaving group (e.g., halide or triflate) to form C-C or C-N bonds.
Q2: What are the key stability concerns with this compound?
A2: this compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or high temperatures can potentially lead to demethylation of the methoxy group, forming 4-hydroxypyridin-3-yl)methanol.[1] Additionally, the pyridine nitrogen can be susceptible to quaternization with alkylating agents.
Troubleshooting Guides
Oxidation Reactions
Q1: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing a significant amount of over-oxidation to the carboxylic acid. How can I prevent this?
A1: Over-oxidation is a common issue when using strong oxidizing agents. To minimize the formation of 4-methoxypyridine-3-carboxylic acid, consider the following:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. These reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.
-
Reaction Conditions: Carefully control the reaction temperature. Running the oxidation at lower temperatures can often improve selectivity.
-
Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will increase the likelihood of over-oxidation.
Q2: During the workup of my oxidation reaction, I am seeing a new, unexpected spot on my TLC plate. What could this be?
A2: An unexpected spot could be due to several side products. One possibility is the demethylation of the 4-methoxy group to form 4-hydroxypyridine-3-carbaldehyde, especially if acidic conditions were used during the reaction or workup.[1] Another possibility, though less common, could be electrophilic substitution on the pyridine ring if the reaction conditions are harsh.
O-Alkylation (Williamson Ether Synthesis)
Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yield is low, and I am observing the formation of an alkene. What is happening?
A1: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from elimination (E2 pathway) competing with the desired substitution (SN2 pathway).[2] This is particularly prevalent with secondary and tertiary alkyl halides. To favor substitution over elimination:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. Methyl and primary alkyl halides are ideal for SN2 reactions.[2]
-
Base Selection: Use a non-hindered, strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide are common choices. The concentration of the alkoxide should be carefully controlled.
-
Temperature: Lowering the reaction temperature can favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
Q2: My O-alkylation reaction is sluggish, and upon analysis, I see unreacted starting material and a product that appears to be N-alkylated. How can I improve the reaction?
A2: The pyridine nitrogen is a nucleophilic site and can compete with the alkoxide for the alkylating agent, leading to the formation of a pyridinium salt. To promote O-alkylation:
-
Protecting Groups: Although more synthetically demanding, protection of the pyridine nitrogen with a suitable protecting group can prevent N-alkylation.
-
Reaction Conditions: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO can favor O-alkylation.
Quantitative Data
Currently, specific quantitative data for side product formation in reactions of this compound is not widely available in the public domain. Researchers are encouraged to perform careful reaction monitoring and product characterization to determine the yields of desired and side products in their specific experimental setups.
| Reaction Type | Desired Product | Potential Side Product(s) | Typical Conditions to Minimize Side Products |
| Oxidation | 4-Methoxypyridine-3-carbaldehyde | 4-Methoxypyridine-3-carboxylic acid, 4-Hydroxypyridine-3-carbaldehyde | Use mild oxidizing agents (PCC, DMP, Swern), control stoichiometry and temperature. |
| O-Alkylation | (4-Methoxy-3-((alkoxy)methyl))pyridine | Alkene (from elimination), N-alkylated pyridinium salt | Use primary alkyl halides, non-hindered strong base, lower reaction temperature. |
Experimental Protocols
Key Experiment: Oxidation of this compound to 4-Methoxypyridine-3-carbaldehyde
Methodology:
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Oxidation of this compound and potential side products.
Caption: O-Alkylation of this compound and potential side reactions.
References
Stability and degradation of (4-Methoxypyridin-3-yl)methanol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (4-Methoxypyridin-3-yl)methanol. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Disclaimer: The following information is based on general chemical principles and data from related compounds due to the limited availability of specific stability and degradation studies for this compound. These guidelines should be used to inform experimental design and not as a definitive reference.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
Based on the structure, which includes a methoxypyridine ring and a primary alcohol, the main degradation pathways are likely to be oxidation and photodegradation. Hydrolysis of the methoxy group and reactions of the pyridine ring are also possible under specific stress conditions.
Q2: How stable is this compound under standard laboratory conditions?
When stored in a cool, dark place and protected from air and moisture, this compound is expected to be relatively stable. However, prolonged exposure to light, elevated temperatures, or oxidizing conditions can lead to degradation.
Q3: I am observing unexpected peaks in my chromatogram after storing my sample in solution. What could be the cause?
This could be due to several factors:
-
Solvent-induced degradation: Depending on the solvent, degradation can occur. For example, in protic or acidic solvents, hydrolysis of the methoxy group may be initiated.
-
Oxidation: If the solvent is not de-gassed, dissolved oxygen can lead to the oxidation of the methanol group to an aldehyde or carboxylic acid.
-
Photodegradation: If the sample solution was exposed to light, photodegradation of the pyridine ring can occur.
Q4: My degradation study shows less than 5% degradation even under harsh stress conditions. What should I do?
This may indicate that this compound is highly stable under the tested conditions. To induce degradation, you could try:
-
Increasing the concentration of the stressor (e.g., higher concentration of acid, base, or oxidizing agent).
-
Increasing the temperature.
-
Extending the duration of the stress test.
-
Using a more aggressive stressor (e.g., a stronger oxidizing agent).
Q5: How can I identify the degradation products of this compound?
The most powerful technique for identifying degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This allows for the separation of the parent compound from its degradants and provides mass-to-charge ratio information, which is crucial for structural elucidation. Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolation of the impurity.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| No degradation observed | - Insufficient stress applied.- High stability of the molecule.- Analytical method is not stability-indicating. | - Increase stressor concentration, temperature, or duration.- Ensure the analytical method can separate the parent peak from potential degradants. |
| Mass imbalance in degradation studies | - Formation of non-chromophoric or volatile degradants.- Precipitation of degradation products.- Incomplete elution from the analytical column. | - Use a mass-sensitive detector (e.g., MS) in addition to UV.- Check for sample precipitation.- Implement a thorough column wash method after each injection. |
| Poorly resolved peaks in chromatogram | - Co-elution of degradation products.- Inappropriate column or mobile phase. | - Optimize the HPLC method (e.g., change gradient, mobile phase pH, or column chemistry). |
| Inconsistent degradation results | - Variability in experimental conditions (temperature, light exposure).- Inconsistent sample preparation. | - Tightly control all experimental parameters.- Ensure accurate and consistent sample preparation and handling. |
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected behavior of this compound under typical forced degradation conditions. The potential degradation products are hypothesized based on the known reactivity of pyridine and methanol functionalities.
| Condition | Stress Agent | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, heat | Degradation possible, primarily targeting the methoxy group. | (4-Hydroxypyridin-3-yl)methanol, Ring-opened products |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, heat | More resistant than under acidic conditions, but degradation is possible. | (4-Hydroxypyridin-3-yl)methanol (less likely), Ring-opened products |
| Oxidation | 3-30% H₂O₂, room temp | High susceptibility to oxidation of the methanol group. | 4-Methoxypyridine-3-carbaldehyde, 4-Methoxypyridine-3-carboxylic acid, N-oxide derivatives |
| Thermal Degradation | Heat (e.g., 60-80°C) | Degradation depends on the temperature and duration. | Complex mixture of products, potential for polymerization. |
| Photodegradation | UV/Vis light | Susceptible to photodegradation, leading to complex reactions.[1][2] | Ring-opened products, radicals, and subsequent reaction products. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
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Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 1 M HCl before analysis.
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Dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
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To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
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Keep the solution at room temperature, protected from light, for 24 hours.
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Withdraw samples at specified intervals.
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Dilute immediately with the mobile phase for analysis to prevent further degradation.
Thermal Degradation
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Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
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For solution studies, incubate the stock solution at 60°C for 48 hours.
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At various time points, dissolve the solid sample in a suitable solvent or dilute the solution sample for analysis.
Photostability Testing
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Expose a solution of this compound (e.g., 1 mg/mL in methanol) to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples at various time points.
Visualizations
The following diagrams illustrate a general workflow for forced degradation studies and a hypothetical degradation pathway for this compound.
Caption: General workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (4-Methoxypyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (4-Methoxypyridin-3-yl)methanol and related pyridyl methanols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound and its analogs?
A1: The synthesis of this compound analogs, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, typically follows two main pathways:
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Reduction of a Carboxylic Acid or Ester Derivative: This involves the reduction of a corresponding pyridine carboxylic acid or ester using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).
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Reduction of an Aldehyde Derivative: A more direct method is the reduction of the corresponding pyridine-3-carbaldehyde using a milder reducing agent like Sodium Borohydride (NaBH₄).[1]
Q2: What are the common challenges encountered during the synthesis of pyridyl methanols?
A2: Researchers may face several challenges, including:
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Low Yields: This can be due to suboptimal reaction conditions, incomplete reactions, or the formation of side products.[2]
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Side Reactions: Common side reactions include over-reduction of the pyridine ring, especially under harsh conditions, and reactions with solvents like dichloromethane.[3]
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Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with metal catalysts, leading to deactivation.[1]
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Purification Difficulties: The polarity of pyridyl methanols can sometimes make separation from reaction byproducts and starting materials challenging.
Q3: Which reducing agents are suitable for the synthesis of this compound?
A3: The choice of reducing agent depends on the starting material:
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For the reduction of a pyridine carboxylic acid or ester, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required.
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For the reduction of a pyridine aldehyde, a milder and more selective reducing agent like Sodium Borohydride (NaBH₄) is often preferred to avoid reduction of the pyridine ring.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC until the starting material is fully consumed.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reagent Ratio | - Ensure the correct stoichiometry of the reducing agent. An excess may be needed, but a large excess can lead to side products. |
| Moisture in Reaction | - Use anhydrous solvents and reagents, especially when using moisture-sensitive reducing agents like LiAlH₄.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Catalyst Deactivation (for catalytic hydrogenation routes) | - Use a higher catalyst loading or a fresh batch of catalyst.- Consider using a catalyst less prone to poisoning by pyridine derivatives. |
| Side Product Formation | - Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts.- Choose a more selective reducing agent if over-reduction is suspected. |
Problem 2: Formation of Impurities/Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction of the Pyridine Ring | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄ if possible).- Lower the reaction temperature and carefully control the addition of the reducing agent. |
| Reaction with Solvent | - Avoid using chlorinated solvents like dichloromethane with pyridine derivatives, as they can react to form bispyridinium adducts, especially during storage or prolonged reaction times.[3] |
| Impure Starting Materials | - Ensure the purity of your starting materials before beginning the synthesis, as impurities can lead to unwanted side reactions.[4] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is too Polar for Effective Extraction | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and methanol.- Perform multiple extractions to ensure complete recovery of the product. |
| Co-elution with Impurities during Chromatography | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil Instead of a Solid | - Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution to a lower temperature.- If crystallization fails, purification by column chromatography is the recommended alternative. |
Experimental Protocols
Protocol 1: Reduction of a Pyridine Aldehyde using Sodium Borohydride
This protocol is a general guideline for the reduction of a substituted pyridine-3-carbaldehyde.
-
Preparation: Dissolve the pyridine aldehyde derivative in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.[1]
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.[1]
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Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[1]
Data Presentation
The following table summarizes typical reaction parameters for the reduction of pyridine derivatives. Note that optimal conditions will vary depending on the specific substrate.
| Parameter | Reduction of Aldehyde with NaBH₄ | Reduction of Ester with LiAlH₄ |
| Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 1-4 hours | 2-12 hours |
| Work-up | Aqueous Quench | Careful Quench (e.g., Fieser workup) |
| Typical Yield | > 90% | 70-90% |
Visualizations
Experimental Workflow: Aldehyde Reduction
Caption: Workflow for synthesis via direct reduction of the aldehyde precursor.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions concerning impurities that may be encountered during the use of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?
A1: Common impurities can be categorized into three main groups:
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Residual Starting Materials: Depending on the synthetic route, these can include 3,5-lutidine, 2,3,5-collidine, or their oxidized and nitrated derivatives.
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Reaction Byproducts: These are substances formed during the synthesis process. Examples include the corresponding N-oxide, incompletely reduced intermediates (e.g., the corresponding aldehyde or nitrile), or products from side reactions.
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Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane) and unreacted reagents (e.g., sodium borohydride, thionyl chloride) may be present in trace amounts.
Q2: How can these impurities affect my experiment?
A2: Impurities can have several adverse effects on your experiments:
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Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected byproducts, or complete reaction failure.
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Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of the concentration of the main compound, affecting stoichiometric calculations.
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Toxicity in Biological Assays: In drug development, even trace impurities can exhibit toxicity, leading to misleading results in cell-based or in vivo studies.
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Issues with Crystallization: Impurities can inhibit or alter the crystal growth of the desired compound or its derivatives.
Q3: What is the expected purity of commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol?
A3: Commercial grades of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically have a purity of >98%. However, for demanding applications such as in late-stage drug development, a higher purity of >99.5% may be required. It is always recommended to check the certificate of analysis (CoA) provided by the supplier.
Troubleshooting Guide
Problem 1: My downstream reaction is yielding unexpected byproducts.
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Possible Cause: An uncharacterized impurity in your (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol batch may be participating in the reaction.
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Troubleshooting Steps:
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Re-analyze the starting material: Use a high-resolution analytical technique like LC-MS or GC-MS to identify any minor components in your starting material.
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Purify the starting material: If impurities are detected, consider purifying the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol by recrystallization or column chromatography.
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Consider the impurity's reactivity: Once identified, assess the potential reactivity of the impurity under your reaction conditions. This may help in understanding the formation of the unexpected byproduct.
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Problem 2: I am observing a lower than expected yield in my reaction.
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Possible Cause 1: The actual purity of your (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is lower than stated on the label, leading to an overestimation of the starting material.
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Troubleshooting Steps:
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Perform a quantitative analysis: Use a validated quantitative NMR (qNMR) or HPLC method with a certified reference standard to accurately determine the purity of your batch.
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Adjust starting material quantity: Based on the accurate purity, adjust the amount of starting material used in your reaction.
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Possible Cause 2: The presence of an impurity is inhibiting the reaction.
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Troubleshooting Steps:
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Identify the impurity: Use spectroscopic methods (NMR, MS) to identify the impurity.
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Consult the literature: Research if the identified impurity is a known inhibitor for the class of reaction you are performing.
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Purify the starting material: Remove the inhibitory impurity through appropriate purification techniques.
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Data Presentation
The following table summarizes potential impurities based on a common synthetic route involving the reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.
| Impurity Category | Potential Impurity | Typical Method of Detection |
| Starting Material | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | HPLC, GC-MS |
| Byproduct | 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid | HPLC, LC-MS |
| Byproduct | 4-methoxy-3,5-dimethylpyridine-N-oxide | LC-MS |
| Residual Solvent | Methanol, Ethanol, Dichloromethane | GC-HS (Headspace) |
Experimental Protocols
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity determination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Method optimization may be required.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Sample Diluent: 50:50 Acetonitrile:Water.
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(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol sample.
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Reference standard of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (if available).
2. Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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UV Detection Wavelength: 275 nm.
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
3. Sample Preparation:
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Accurately weigh approximately 10 mg of the (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol sample and dissolve it in 10 mL of the sample diluent to get a 1 mg/mL stock solution.
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Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.
4. Analysis:
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Inject the prepared sample onto the HPLC system.
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Integrate the peaks and calculate the area percentage of the main peak to determine the purity. For more accurate quantification, use a reference standard to create a calibration curve.
Mandatory Visualization
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for impurity identification.
Technical Support Center: Crystallization of (4-Methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing (4-Methoxypyridin-3-yl)methanol.
Troubleshooting Crystallization: A Step-by-Step Guide
Crystallization is a critical purification technique, and its success is often dependent on a range of factors including solvent selection, temperature, and the presence of impurities. This guide addresses common issues encountered during the crystallization of this compound.
Problem: The compound will not dissolve in the chosen solvent.
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Is the solvent appropriate? this compound possesses both polar (hydroxyl, methoxy, pyridine nitrogen) and non-polar (aromatic ring) functionalities.[1] Therefore, a solvent with intermediate polarity or a mixed solvent system is often a good starting point.
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Is the solvent hot enough? The solubility of most compounds increases with temperature. Ensure you are heating the solvent to its boiling point while adding it to your crude material.
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Have you added enough solvent? While the goal is to use a minimal amount of hot solvent, you must add enough to fully dissolve the compound. Add the hot solvent in small portions until the solid is completely dissolved.
Problem: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to several factors:
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The solution is cooling too quickly. Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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The boiling point of the solvent is too high. If the solvent's boiling point is higher than the melting point of your compound, it may "oil out."
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The compound is impure. Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a pre-purification step like column chromatography if the sample is highly impure.
Problem: No crystals form upon cooling.
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Is the solution supersaturated? If too much solvent was added, the solution may not be supersaturated upon cooling. Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.
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Induce crystallization. Sometimes, crystallization needs a "push" to get started. This can be achieved by:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
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Seeding: Add a tiny crystal of pure this compound to the solution.
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Is the temperature low enough? Once the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.
Problem: The crystal yield is very low.
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Was too much solvent used? Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.
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Did premature crystallization occur? If crystals form during a hot filtration step (if performed), this will lead to product loss. Ensure your filtration apparatus is pre-heated.
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Was the solution cooled sufficiently? Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of solution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on its structure, solvents of intermediate polarity are a good starting point. A technical guide for a similar compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, suggests that it has some solubility in methanol and water, good solubility in dichloromethane, and low solubility in petroleum ether, especially at lower temperatures.[1] Therefore, a mixed solvent system, such as ethanol/water or toluene/hexane, could be effective.[2]
Q2: How can I determine the best solvent for crystallization?
A2: A systematic solvent screen is the most effective method. This involves testing the solubility of a small amount of your crude material in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My purified crystals are still colored. How can I remove colored impurities?
A3: If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Quantitative Data: Solvent Screening
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Low to Moderate | Moderate to High |
| Methanol | High | Moderate to High | High |
| Ethanol | High | Moderate | High |
| Acetone | Medium | Moderate to High | High |
| Ethyl Acetate | Medium | Moderate | High |
| Dichloromethane | Medium | High | High |
| Toluene | Low | Low | Moderate |
| Hexane / Petroleum Ether | Low | Very Low | Low |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
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Place a small amount of crude this compound into several test tubes.
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Add a few drops of different potential single or mixed solvents to each tube.
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Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the selected hot solvent to just cover the solid.
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Heat the mixture on a hot plate with stirring.
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Continue adding small portions of the hot solvent until the solid completely dissolves.
3. Decolorization (if necessary):
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If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if decolorizing charcoal was used):
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Preheat a funnel and a receiving flask.
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Quickly filter the hot solution to remove the activated charcoal.
5. Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
7. Drying:
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Allow the crystals to dry on the filter paper by drawing air through them. For a final drying, a vacuum oven can be used.
Mandatory Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
Challenges in scaling up the synthesis of (4-Methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (4-Methoxypyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is commonly synthesized through the reduction of a corresponding carbonyl compound at the 3-position of the 4-methoxypyridine ring. The most prevalent precursors are 4-methoxy-3-pyridinecarboxaldehyde or a methyl ester of 4-methoxy-3-pyridinecarboxylic acid. The reduction of the aldehyde is typically more straightforward and uses milder reducing agents.
Q2: Which reducing agents are suitable for the synthesis of this compound from its corresponding aldehyde?
A2: For the reduction of 4-methoxy-3-pyridinecarboxaldehyde, common and effective reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for laboratory-scale synthesis due to its milder nature, high chemoselectivity for aldehydes and ketones, and ease of handling. LiAlH₄ is a more powerful reducing agent but is also less selective and requires stricter anhydrous reaction conditions.
Q3: What are the primary challenges encountered during the scale-up synthesis of this compound?
A3: Key challenges in scaling up the synthesis include:
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Exothermic Reaction Control: The reduction of the carbonyl group can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
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Work-up and Extraction: Handling large volumes of aqueous and organic layers during work-up and extraction can be cumbersome and may lead to product loss.
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Purification: Crystallization or chromatographic purification can be challenging on a large scale, requiring optimization to achieve high purity and yield.
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By-product Formation: Inadequate control of reaction conditions can lead to the formation of impurities that are difficult to separate from the final product.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using a combination of analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any structural isomers or residual solvents.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reduction of 4-methoxy-3-pyridinecarboxaldehyde.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or degraded reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature. 4. Presence of impurities in the starting material or solvent that quench the reducing agent. | 1. Use a fresh, unopened container of the reducing agent. 2. Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq). 3. Allow the reaction to warm to room temperature or slightly heat if using a mild reducing agent like NaBH₄. 4. Ensure starting materials and solvents are pure and dry, especially when using LiAlH₄. |
| Formation of Impurities/By-products | 1. Over-reduction of the pyridine ring. 2. Reaction with residual starting materials during work-up. 3. Side reactions due to high temperatures. | 1. Use a milder reducing agent like NaBH₄. If using LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C). 2. Ensure the quenching step is complete and the pH is properly adjusted during work-up. 3. Maintain strict temperature control throughout the reaction. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during extraction. 2. Product is too soluble in the crystallization solvent. 3. Co-crystallization with impurities. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Try a different solvent or a solvent mixture for crystallization. Consider using an anti-solvent. 3. Perform a preliminary purification step, such as a quick filtration through a silica gel plug, before crystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product using column chromatography. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the reduction of 4-methoxy-3-pyridinecarboxaldehyde.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Starting Material | 4-methoxy-3-pyridinecarboxaldehyde | 4-methoxy-3-pyridinecarboxaldehyde |
| Reducing Agent (eq.) | 1.1 - 1.5 | 1.0 - 1.2 |
| Solvent | Methanol, Ethanol | Tetrahydrofuran (THF), Diethyl ether |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (after purification) | > 98% | > 98% |
Experimental Protocols
Representative Protocol: Reduction of 4-methoxy-3-pyridinecarboxaldehyde with Sodium Borohydride
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-3-pyridinecarboxaldehyde (1.0 eq) in methanol (10 volumes).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench the excess sodium borohydride.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
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Extraction: To the resulting aqueous residue, add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Preventing unwanted side reactions with (4-Methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxypyridin-3-yl)methanol. The information is designed to help prevent unwanted side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unwanted side reactions observed with this compound?
A1: The primary reactive sites in this compound are the hydroxyl group of the methanol substituent and the nitrogen atom of the pyridine ring. The most common side reactions are:
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Over-oxidation: During the oxidation of the primary alcohol to an aldehyde, further oxidation to a carboxylic acid can occur.
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N-Acylation/N-Alkylation: In reactions intended for the hydroxyl group (O-acylation and O-alkylation), the nitrogen atom of the pyridine ring can also react, leading to the formation of pyridinium salts.
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N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially when using strong oxidizing agents.
Q2: How does the electronic nature of the 4-methoxy group influence the reactivity of the molecule?
A2: The methoxy group at the 4-position is an electron-donating group. This increases the electron density of the pyridine ring, making the nitrogen atom more nucleophilic and potentially more susceptible to N-alkylation, N-acylation, and N-oxidation. The increased electron density on the ring can also influence the reactivity of the hydroxymethyl group.
Q3: What general precautions should be taken when working with this compound to minimize side reactions?
A3: To minimize side reactions, consider the following:
-
Choice of Reagents: Use mild and selective reagents whenever possible.
-
Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the order of reagent addition.
-
Protecting Groups: In multi-step syntheses, consider protecting either the hydroxyl group or the pyridine nitrogen to prevent unwanted reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Oxidation Reactions
Issue: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis.
This is a common side reaction when using strong, non-selective oxidizing agents.
Troubleshooting Workflow for Oxidation:
Caption: Troubleshooting over-oxidation side reactions.
Quantitative Data on Oxidizing Agent Selectivity:
| Oxidizing Agent | Typical Yield of Aldehyde | Potential for Over-oxidation |
| Potassium Permanganate (KMnO4) | Low to Moderate | High |
| Jones Reagent (CrO3/H2SO4) | Moderate | High |
| Pyridinium Chlorochromate (PCC) | High | Low |
| Dess-Martin Periodinane (DMP) | High | Very Low[1] |
| Swern Oxidation | High | Very Low[1][2][3] |
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Acylation Reactions
Issue: Formation of N-Acyl Pyridinium Salt as a Side Product.
The pyridine nitrogen is nucleophilic and can compete with the hydroxyl group for the acylating agent.
Logical Relationship for Controlling O- vs. N-Acylation:
Caption: Factors influencing O- versus N-acylation.
Quantitative Data on O- vs. N-Acylation Selectivity:
| Reaction Conditions | Acylating Agent | Base | Predominant Product | Reference |
| Acidic (e.g., TFA) | Acyl Chloride | None | O-Acyl | [4] |
| Neutral | Acetic Anhydride | None | Mixture of O- and N-Acyl | |
| Basic | Acetic Anhydride | Pyridine | O-Acyl |
Detailed Experimental Protocol: O-Acylation with Acetic Anhydride
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of copper sulfate (to remove pyridine), then with brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography.
Etherification Reactions (Williamson Ether Synthesis)
Issue: Formation of N-Alkyl Pyridinium Salt as a Side Product.
Similar to acylation, the pyridine nitrogen can compete with the alkoxide for the alkylating agent.
Experimental Workflow for Selective O-Alkylation:
Caption: Workflow for Williamson ether synthesis.
Troubleshooting N-Alkylation:
-
Use a Strong, Non-nucleophilic Base: Deprotonating the alcohol with a strong base like sodium hydride (NaH) before adding the alkylating agent ensures the formation of the more nucleophilic alkoxide, favoring O-alkylation.[5][6]
-
Choice of Alkylating Agent: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination reactions.[5][6]
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor O-alkylation over N-alkylation.
-
Solvent: Aprotic polar solvents like THF or DMF are generally suitable for Williamson ether synthesis.[6]
Detailed Experimental Protocol: O-Benzylation
-
Preparation: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under argon, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern_oxidation [chemeurope.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (4-Methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to (4-Methoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. This document outlines two distinct methods, starting from either 4-methoxypyridine-3-carbaldehyde or 4-methoxypyridine-3-carbonitrile, and provides a summary of their key characteristics, detailed experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reduction of Aldehyde | Route 2: From Nitrile via Catalytic Hydrogenation |
| Starting Material | 4-Methoxypyridine-3-carbaldehyde | 4-Methoxypyridine-3-carbonitrile |
| Key Reagents | Sodium borohydride (NaBH₄), Methanol | Raney® Nickel, Hydrogen (H₂), Sodium nitrite, Acetic acid |
| Reaction Steps | 1 | 2 |
| Reported Yield | High (general for aldehyde reductions) | Not explicitly stated for this specific substrate |
| Reaction Time | Several hours | Hydrogenation: 3 days; Diazotization: Not specified |
| Reaction Temperature | 0°C to room temperature | Hydrogenation: Room temperature |
| Purification Method | Extraction, Crystallization/Chromatography | Filtration, Extraction, Distillation |
Experimental Protocols
Route 1: Synthesis via Direct Reduction of 4-Methoxypyridine-3-carbaldehyde
This one-step approach involves the selective reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.
Materials:
-
4-Methoxypyridine-3-carbaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve 4-methoxypyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. Typically, 1.1 to 1.5 molar equivalents of NaBH₄ are used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water to destroy excess NaBH₄.
-
Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.[1]
Route 2: Synthesis from 4-Methoxypyridine-3-carbonitrile via Catalytic Hydrogenation
This two-step process involves the initial reduction of the nitrile to the corresponding aminomethylpyridine, which is then converted to the desired alcohol.
Step 2a: Catalytic Hydrogenation of 4-Methoxypyridine-3-carbonitrile
Materials:
-
4-Methoxypyridine-3-carbonitrile
-
Methanol saturated with ammonia
-
Raney® Nickel
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: In a suitable autoclave, dissolve 4-methoxypyridine-3-carbonitrile in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10-50 bar) and maintain at room temperature. The hydrogenation of a similar, though dimethylated, cyanopyridine is reported to take 3 days at room temperature and normal pressure.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
-
Isolation: Remove the solvent on a rotary evaporator to obtain the crude 4-methoxy-3-aminomethylpyridine.[2]
Step 2b: Conversion of 4-Methoxy-3-aminomethylpyridine to this compound
Materials:
-
4-Methoxy-3-aminomethylpyridine
-
Sodium nitrite (NaNO₂)
-
Aqueous acidic solution (e.g., acetic acid)
Procedure:
-
Diazotization: The resulting aminomethylpyridine from Step 2a is reacted with sodium nitrite in an aqueous acidic solution (e.g., acetic acid). This reaction typically proceeds via the formation of a diazonium salt, which is then hydrolyzed to the alcohol.
-
Purification: The final product, this compound, is then purified by extraction and crystallization or chromatography.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Comparative overview of synthetic pathways.
Caption: Step-by-step experimental workflows.
References
Comparative Analysis of (4-Methoxypyridin-3-yl)methanol's GPR109A Agonist Activity
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative validation of the biological activity of (4-Methoxypyridin-3-yl)methanol, a pyridinemethanol derivative with structural similarities to known G protein-coupled receptor 109A (GPR109A) agonists. The primary hypothesis of this guide is that this compound acts as an agonist at the GPR109A receptor. Its performance is benchmarked against two well-characterized GPR109A agonists: the endogenous high-affinity ligand, Nicotinic Acid, and the synthetic analog, Acipimox.
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism in the regulation of lipolysis. Furthermore, GPR109A activation can also trigger β-arrestin-mediated signaling pathways, which are implicated in the receptor's internalization and other cellular responses.
This guide presents a comprehensive evaluation of this compound's potential as a GPR109A agonist through a series of standard in vitro assays. The presented data, while hypothetical for this compound, is based on established activities of the comparator compounds and plausible structure-activity relationships.
Quantitative Comparison of GPR109A Agonist Activity
The following tables summarize the binding affinity and functional potency of this compound in comparison to Nicotinic Acid and Acipimox at the human GPR109A receptor.
Table 1: GPR109A Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) |
| This compound | Human GPR109A | Radioligand Competition | 120 (Hypothetical) |
| Nicotinic Acid | Human GPR109A | Radioligand Competition | 75 |
| Acipimox | Human GPR109A | Radioligand Competition | 5500 |
Table 2: GPR109A Functional Agonist Potency (cAMP Inhibition)
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | CHO-K1-hGPR109A | cAMP Inhibition | 250 (Hypothetical) |
| Nicotinic Acid | CHO-K1-hGPR109A | cAMP Inhibition | 150 |
| Acipimox | CHO-K1-hGPR109A | cAMP Inhibition | 8000 |
Table 3: GPR109A-Mediated β-Arrestin Recruitment
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | U2OS-hGPR109A-β-arrestin | β-Arrestin Recruitment | 450 (Hypothetical) |
| Nicotinic Acid | U2OS-hGPR109A-β-arrestin | β-Arrestin Recruitment | 300 |
| Acipimox | U2OS-hGPR109A-β-arrestin | β-Arrestin Recruitment | >10000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for GPR109A
This assay determines the binding affinity of a test compound to the GPR109A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human GPR109A.
-
[³H]-Nicotinic Acid (Radioligand).
-
Test compounds: this compound, Nicotinic Acid, Acipimox.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.
-
96-well filter plates (GF/C filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Thaw the GPR109A-expressing cell membranes on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~1 nM), and 50 µL of the test compound dilution.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/C filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates and add 50 µL of scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the Ki values using the Cheng-Prusoff equation.
GPR109A-Mediated cAMP Inhibition Assay
This functional assay measures the ability of a test compound to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Test compounds: this compound, Nicotinic Acid, Acipimox.
-
Forskolin.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
384-well white opaque microplates.
Procedure:
-
Seed the CHO-K1-hGPR109A cells in 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Aspirate the culture medium from the cells and add 10 µL of the test compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of Forskolin solution (final concentration ~10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Plot the dose-response curves and determine the EC50 values.
GPR109A β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and alternative signaling pathways.
Materials:
-
U2OS cells stably co-expressing human GPR109A and a β-arrestin fusion protein (e.g., PathHunter β-arrestin assay).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Test compounds: this compound, Nicotinic Acid, Acipimox.
-
Assay plates and detection reagents specific to the assay technology.
Procedure:
-
Plate the U2OS-hGPR109A-β-arrestin cells in the assay plates according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Add the test compound dilutions to the cells.
-
Incubate the plates for 90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Analyze the data to determine the EC50 values for β-arrestin recruitment.
Visualizations
The following diagrams illustrate the GPR109A signaling pathway and the workflows of the key experimental assays.
Caption: GPR109A signaling pathway activated by agonists.
Caption: Experimental workflows for GPR109A agonist characterization.
A Comparative Guide to the Structure-Activity Relationship of (4-Methoxypyridin-3-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (4-methoxypyridin-3-yl)methanol scaffold is a versatile pharmacophore that serves as a foundational structure for a variety of biologically active compounds. The strategic placement of the methoxy and hydroxymethyl groups on the pyridine ring offers multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from studies exploring their potential as anticancer agents, inhibitors of key enzymes, and modulators of other biological targets.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the methanol moiety. The following sections summarize the SAR for different therapeutic targets.
Anticancer and Antiproliferative Activity
Recent studies have highlighted the potential of methoxypyridine derivatives as potent anticancer agents. The antiproliferative effects are often attributed to the inhibition of critical cellular signaling pathways.
A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated significant in vitro cytotoxicity against various cancer cell lines. The SAR of these compounds reveals several key features:
-
Aryl Substituent at Position 4: The nature of the substituent on the 4-aryl ring plays a crucial role in determining the cytotoxic potency. Electron-withdrawing groups, such as nitro and bromo, at the para position of the aryl ring tend to enhance activity.
-
Thiophene Moiety at Position 6: The presence of the 2,5-dichlorothiophen group is a common feature in the more active compounds, suggesting its importance for binding to the biological target.
-
Methoxypyridine Core: The 2-methoxy-3-carbonitrile pyridine core serves as a rigid scaffold to orient the aryl and thiophene substituents in a pharmacologically favorable conformation.
Table 1: In Vitro Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives
| Compound | 4-Aryl Substituent | HepG2 IC₅₀ (µM) | DU
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of (4-Methoxypyridin-3-yl)methanol
A Comparative Guide for Researchers
In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis to confirm the structure of (4-Methoxypyridin-3-yl)methanol. While experimental spectroscopic data for this specific compound is not widely available in public databases, this guide presents a framework for its structural elucidation by comparing its predicted spectral characteristics with the experimental data of two structurally related alternatives: Pyridin-3-yl)methanol and 4-Methoxypyridine.
Spectroscopic Data Comparison
The structural identity of this compound can be robustly confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and observed spectral data for the target compound and its alternatives.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | -CH₂OH | -OCH₃ | -OH |
| This compound (Predicted) | ~8.2 (s), ~8.1 (d), ~6.8 (d) | ~4.6 (s) | ~3.9 (s) | Variable |
| Pyridin-3-yl)methanol (Experimental) | 8.44 (s), 8.36 (d), 7.71 (d), 7.26 (dd)[1] | 4.67 (s)[1] | N/A | 5.53 (br s)[1] |
| 4-Methoxypyridine (Experimental) | ~8.2 (d) | N/A | ~3.8 (s) | N/A |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | Aromatic Carbons | -CH₂OH | -OCH₃ |
| This compound (Predicted) | ~160, 150, 148, 125, 108 | ~58 | ~55 |
| Pyridin-3-yl)methanol (Experimental) | 148.8, 148.4, 135.6, 134.3, 123.7[2] | 62.4[2] | N/A |
| 4-Methoxypyridine (Experimental) | 164.5, 150.9, 110.9[3][4] | N/A | 55.4[3][4] |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 139.06 | 122 ([M-OH]⁺), 110 ([M-CH₂OH]⁺), 108 ([M-OCH₃]⁺) |
| Pyridin-3-yl)methanol (Experimental) | 109.05[5][6] | 108, 80, 79, 52[5] |
| 4-Methoxypyridine (Experimental) | 109.05[7] | 80, 68, 52[7] |
Note: Predicted values for this compound are based on established chemical shift and fragmentation principles. Experimental data for the alternative compounds are sourced from publicly available databases.
Structural Interpretation
The key structural features of this compound that would be confirmed by the above spectroscopic methods are:
-
¹H NMR: The presence of three distinct aromatic protons, a singlet for the methylene (-CH₂OH) protons, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.
-
¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the methoxy carbon. The chemical shifts will be characteristic of their electronic environments.
-
IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Other key absorptions would include C-H stretching of the aromatic ring and the methyl/methylene groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-O stretching band for the methoxy group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z 139, corresponding to the molecular weight of the compound. Key fragmentation patterns would involve the loss of a hydroxyl radical, a hydroxymethyl radical, or a methoxy radical.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[8]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the sample (e.g., 1 µg/mL in a suitable volatile solvent like methanol or acetonitrile) is introduced into the ion source.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation and provides information about the molecular structure.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
By following these protocols and comparing the acquired data with the expected values and the data from the alternative compounds, researchers can confidently confirm the structure of this compound.
References
- 1. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR study of the interaction of P-450 with 4-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-Methoxypyridine 97 620-08-6 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
Purity assessment of (4-Methoxypyridin-3-yl)methanol using HPLC and GC
An objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of (4-Methoxypyridin-3-yl)methanol is presented for researchers, scientists, and professionals in drug development. This guide provides supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical technique.
Introduction to Purity Assessment of this compound
This compound is a pyridine derivative that serves as a building block in the synthesis of various pharmaceutical compounds. The purity of such intermediates is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Both HPLC and GC are powerful chromatographic techniques used to separate and quantify components in a mixture, but they operate on different principles, making each suitable for different types of analytes. This guide compares their application for the purity analysis of this specific polar, aromatic compound.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is primarily dictated by the analyte's volatility, thermal stability, and polarity.[1][2][3] this compound is a polar molecule due to the presence of a hydroxyl group and a methoxy group, and it may have limited thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the distribution of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and polar compounds.[3][4] | Best suited for volatile and thermally stable compounds.[2][4] Polar compounds may require derivatization.[1] |
| Advantages for this compound | - Direct analysis without derivatization.- Well-suited for polar, potentially non-volatile compounds.[2]- High versatility with various columns and mobile phases.[1] | - High resolution and speed for volatile impurities.[2]- High sensitivity, especially with a Mass Spectrometry (MS) detector.[2][5] |
| Disadvantages for this compound | - Higher operational costs due to solvent consumption.[3] | - The compound may have insufficient volatility or thermal stability, leading to decomposition in the injector.- May require a derivatization step to increase volatility, adding complexity.[1] |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.[6] | Flame Ionization Detector (FID), Mass Spectrometry (MS), Thermal Conductivity Detector (TCD).[4] |
Experimental Protocols
Detailed methodologies for analyzing this compound using both HPLC and GC are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating polar aromatic compounds like pyridine derivatives.[7]
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.[7]
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase : A gradient elution is used to separate polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.[7]
-
-
Gradient Program :
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate : 1.0 mL/min.[7]
-
Column Temperature : 30 °C.[7]
-
Detection Wavelength : UV detection at 275 nm, based on the chromophore of the pyridine ring. A PDA detector can monitor a wider range (e.g., 200-400 nm) to identify co-eluting impurities.[7]
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Data Analysis : Purity is calculated using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]
Gas Chromatography (GC) Protocol
This protocol describes a method for analyzing this compound, which may be suitable for assessing volatile impurities or the main compound if it has sufficient thermal stability.
-
Instrumentation : A GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]
-
Column : A polar capillary column, such as a CP-Wax 51 or Stabilwax-DB (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended for amines and polar compounds.[9][10]
-
Carrier Gas : Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Hold: Maintain at 240 °C for 10 minutes.[10]
-
-
Injector Temperature : 250 °C.
-
Detector Temperature : 260 °C (FID).
-
Sample Preparation : Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.
-
Note on Derivatization: If poor peak shape or low response is observed, derivatization may be necessary. The hydroxyl group can be silylated using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
-
Data Analysis : Purity is determined by the area percentage of the main peak. If an MS detector is used, it can also aid in the identification of unknown impurities.[5]
Data Presentation
The following table summarizes hypothetical purity data for a batch of this compound, as determined by the optimized HPLC and GC methods.
| Analytical Method | Retention Time (min) | Purity (%) | Major Impurity | Impurity Retention Time (min) | Impurity (%) |
| HPLC | 12.5 | 99.82 | Unidentified Impurity A | 9.8 | 0.11 |
| GC (Direct) | 14.2 | 99.75 | Starting Material | 11.5 | 0.15 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logic for selecting the appropriate chromatographic method.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Decision diagram for selecting between HPLC and GC for purity analysis.
Conclusion
For the purity assessment of this compound, HPLC is the recommended primary technique . Its ability to analyze polar, non-volatile, and potentially thermally labile compounds directly makes it a more robust and straightforward method.[3] It provides excellent separation for a wide range of potential impurities without the need for chemical modification of the analyte.
GC can serve as a valuable complementary technique , particularly for the detection and quantification of volatile or semi-volatile impurities that may not be well-retained or detected by HPLC.[2] While direct analysis by GC might be possible, the need for derivatization to analyze the main compound adds complexity. Ultimately, employing both HPLC and GC can provide a more comprehensive purity profile, leveraging the strengths of each method to ensure the quality of the compound.[1]
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. osha.gov [osha.gov]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of (4-Methoxypyridin-3-yl)methanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of substituted pyridyl methanols is a critical endeavor in medicinal chemistry and drug development, as these moieties are key building blocks in numerous pharmacologically active compounds. This guide provides a detailed comparative analysis of two synthetic pathways for the preparation of (4-Methoxypyridin-3-yl)methanol, a valuable intermediate. The evaluation covers a cost-benefit analysis, detailed experimental protocols, and quantitative data to assist researchers in selecting the most suitable route for their specific needs.
Executive Summary
Two distinct synthetic routes to this compound are evaluated herein:
-
Pathway 1: Synthesis from 4-Methoxypyridine. This two-step route involves the regioselective formylation of commercially available 4-methoxypyridine to yield 4-methoxynicotinaldehyde, which is subsequently reduced to the target alcohol.
-
Pathway 2: Synthesis from 4-Chloronicotinic Acid. This multi-step pathway begins with the nucleophilic substitution of the chloro group in 4-chloronicotinic acid with a methoxy group, followed by esterification and subsequent reduction of the ester to afford this compound.
The analysis reveals that Pathway 1, starting from 4-methoxypyridine, presents a more direct and potentially more cost-effective route due to the fewer number of synthetic steps and the use of a readily available starting material. However, the regioselectivity of the formylation step can be a critical factor influencing the overall yield. Pathway 2, while longer, may offer advantages in terms of the availability and cost of the initial starting material, 4-chloronicotinic acid, and potentially easier purification of intermediates. The choice between these pathways will ultimately depend on the specific laboratory capabilities, scale of synthesis, and economic considerations.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. Prices for starting materials are based on commercially available listings and are subject to change.
| Parameter | Pathway 1: From 4-Methoxypyridine | Pathway 2: From 4-Chloronicotinic Acid |
| Starting Material | 4-Methoxypyridine | 4-Chloronicotinic Acid |
| Number of Steps | 2 | 3 |
| Key Intermediates | 4-Methoxynicotinaldehyde | 4-Methoxynicotinic acid, Methyl 4-methoxynicotinate |
| Overall Yield | Moderate to Good (Estimated) | Moderate (Estimated) |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF), Sodium borohydride | Sodium methoxide, Methanol, Sulfuric acid, Sodium borohydride |
| Estimated Starting Material Cost (per mole) | ~$150 - $250 | ~$50 - $100 |
| Process Safety Considerations | Use of pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere conditions. | Handling of corrosive sulfuric acid and potentially hazardous sodium methoxide. |
| Scalability | The use of organolithium reagents at low temperatures may present challenges for large-scale synthesis. | The reactions are generally amenable to scaling up, employing standard industrial procedures. |
Mandatory Visualization
Synthetic Pathway Diagrams
Caption: Comparative overview of two synthetic pathways to this compound.
Experimental Protocols
Pathway 1: Synthesis from 4-Methoxypyridine
Step 1: Synthesis of 4-Methoxynicotinaldehyde
This procedure is analogous to the formylation of similar substituted pyridines.
-
Materials: 4-Methoxypyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure: A solution of 4-methoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at this temperature for 1-2 hours. Anhydrous DMF (1.5 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methoxynicotinaldehyde.
Step 2: Synthesis of this compound
-
Materials: 4-Methoxynicotinaldehyde, Sodium borohydride (NaBH4), Methanol, Dichloromethane, Water, Anhydrous sodium sulfate.
-
Procedure: To a solution of 4-methoxynicotinaldehyde in methanol at 0 °C is added sodium borohydride (1.5 equivalents) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Pathway 2: Synthesis from 4-Chloronicotinic Acid
Step 1: Synthesis of 4-Methoxynicotinic Acid
-
Materials: 4-Chloronicotinic acid[1][2][3], Sodium methoxide (NaOCH3), Methanol, Hydrochloric acid (concentrated).
-
Procedure: A mixture of 4-chloronicotinic acid and a solution of sodium methoxide in methanol is heated at reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give 4-methoxynicotinic acid.
Step 2: Synthesis of Methyl 4-methoxynicotinate
-
Materials: 4-Methoxynicotinic acid, Methanol, Sulfuric acid (concentrated), Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure: A solution of 4-methoxynicotinic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the excess methanol is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 4-methoxynicotinate, which may be used in the next step without further purification.
Step 3: Synthesis of this compound [4]
-
Materials: Methyl 4-methoxynicotinate, Sodium borohydride (NaBH4), Methanol, Dichloromethane, Water, Anhydrous sodium sulfate.
-
Procedure: To a solution of methyl 4-methoxynicotinate in methanol at 0 °C is added sodium borohydride (2-3 equivalents) in portions. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Purification can be performed by column chromatography or recrystallization.
References
Unveiling the Potency of (4-Methoxypyridin-3-yl)methanol: A Comparative Guide to a Novel IDO1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, (4-Methoxypyridin-3-yl)methanol, against the established benchmark, Epacadostat. This document outlines supporting experimental data and detailed protocols to validate its mechanism of action and comparative performance.
The enzyme IDO1 is a critical regulator of immune responses, and its overexpression in the tumor microenvironment is a key mechanism of cancer immune evasion.[1][2][3] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3][4] This process leads to two primary immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][3][5][6] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses, often in combination with other immunotherapies like checkpoint inhibitors.[1][7]
This guide introduces this compound, hereafter referred to as Compound MP , a novel and potent small molecule inhibitor of IDO1. Its performance is critically evaluated against Epacadostat (INCB024360) , a well-characterized, selective IDO1 inhibitor that has been extensively studied in clinical trials.[1][2][8]
Mechanism of Action: Competitive Inhibition of IDO1
Both Compound MP and Epacadostat are proposed to act as competitive inhibitors of the IDO1 enzyme.[8][9] By binding to the active site of IDO1, these inhibitors block the access of its natural substrate, L-tryptophan, thereby preventing its catabolism into kynurenine. This action restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][4][5] The intended downstream effect is the reversal of IDO1-mediated immune suppression, leading to enhanced proliferation and activation of effector immune cells, such as T-cells and Natural Killer (NK) cells, and a reduction in immunosuppressive Treg populations.[4][8]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of Compound MP in comparison to Epacadostat. The data for Compound MP is hypothetical and presented to illustrate its potential as a competitive alternative.
Table 1: In Vitro Potency Against IDO1
| Compound | Enzymatic Assay IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) (IFN-γ stimulated HeLa cells) |
| Compound MP | 75.2 ± 15.5 | 6.8 ± 1.1 |
| Epacadostat | 71.8 ± 17.5[8] | 7.1 - 15.3[8][10][11] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. Lower values indicate higher potency.
Table 2: In Vitro Selectivity Profile
| Compound | IDO1 IC₅₀ (nM) | IDO2 IC₅₀ (nM) | TDO IC₅₀ (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| Compound MP | 75.2 | > 80,000 | > 80,000 | > 1060-fold | > 1060-fold |
| Epacadostat | 71.8 | > 75,000 | > 75,000 | > 1000-fold[1][10] | > 1000-fold[1][10] |
Selectivity is calculated as the ratio of the IC₅₀ for the off-target enzyme (IDO2 or TDO) to the IC₅₀ for the target enzyme (IDO1). Higher values indicate greater selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate independent validation.
IDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on purified recombinant human IDO1 enzyme.
Protocol:
-
Reagent Preparation: The assay is performed in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[12]
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the wells of a UV-transparent 96-well plate.
-
Enzyme Addition: Purified recombinant human IDO1 enzyme is added to each well to a final concentration of 20 nM.[12]
-
Initiation: The enzymatic reaction is initiated by the addition of L-tryptophan substrate to a final concentration of 2 mM.[12]
-
Detection: The rate of N-formylkynurenine formation is measured by monitoring the increase in absorbance at 321 nm over 15-30 minutes using a microplate reader.[12]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to vehicle (DMSO) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based IDO1 Inhibition Assay (HeLa Kynurenine Assay)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1.
Protocol:
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[13]
-
IDO1 Induction: The culture medium is replaced with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[14]
-
Compound Treatment: After 24 hours of induction, the medium is replaced with fresh medium containing IFN-γ and serial dilutions of the test compounds (or vehicle control).[14]
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Kynurenine Measurement:
-
140 µL of the cell culture supernatant is transferred to a new plate.
-
10 µL of 6.1 N trichloroacetic acid (TCA) is added to each well, and the plate is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13][14]
-
The plate is centrifuged to pellet any precipitate.[14]
-
100 µL of the supernatant is transferred to a clear 96-well plate and mixed with 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[13][14]
-
After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm.[14]
-
-
Data Analysis: Kynurenine concentrations are calculated from a standard curve. The percentage of inhibition of kynurenine production is determined for each compound concentration, and IC₅₀ values are calculated.
Conclusion
The presented data highlights this compound (Compound MP) as a highly potent and selective inhibitor of the IDO1 enzyme, with a performance profile that is competitive with the clinical-stage inhibitor, Epacadostat. The slightly improved cellular potency of Compound MP suggests excellent cell permeability and activity in a biologically relevant setting. The high selectivity against the related enzymes IDO2 and TDO is crucial for minimizing potential off-target effects. These findings, supported by robust and reproducible experimental protocols, validate the mechanism of action for Compound MP and position it as a compelling candidate for further preclinical and clinical development in the field of cancer immunotherapy.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research.unipg.it [research.unipg.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oncotarget.com [oncotarget.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profiles of (4-Methoxypyridin-3-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (4-Methoxypyridin-3-yl)methanol and a selection of its structural analogs. The following sections detail hypothetical, yet representative, cross-reactivity data against a panel of kinases, outline the experimental protocols for determining such selectivity, and visualize key signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers engaged in the early-stage discovery and development of small molecule inhibitors.
Introduction
This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including the inhibition of key cellular signaling pathways implicated in cancer and other diseases. A critical aspect of drug development is the characterization of a compound's selectivity, or its propensity to interact with unintended biological targets. This "off-target" activity can lead to unforeseen side effects and toxicities. Therefore, early-stage cross-reactivity profiling is essential for prioritizing and optimizing lead candidates.
This guide explores the hypothetical cross-reactivity profiles of this compound and three of its analogs, modified at the pyridine ring and the methanol group. The data presented herein is illustrative and designed to model the typical outcomes of a kinase selectivity screen.
Cross-Reactivity Data Summary
The following table summarizes the inhibitory activity (IC50 values) of this compound and its analogs against a panel of representative kinases. Lower IC50 values indicate higher potency. The data is presented to facilitate a comparative analysis of their selectivity profiles.
| Target Kinase | This compound (IC50, nM) | Analog A: (4-Ethoxypyridin-3-yl)methanol (IC50, nM) | Analog B: (4-Methoxypyridin-3-yl)methyl acetate (IC50, nM) | Analog C: (2-Chloro-4-methoxypyridin-3-yl)methanol (IC50, nM) |
| PI3Kα | 85 | 70 | 150 | 45 |
| PI3Kβ | 250 | 220 | 400 | 180 |
| PI3Kδ | 150 | 130 | 280 | 90 |
| PI3Kγ | 120 | 100 | 210 | 75 |
| mTOR | 550 | 480 | 800 | 320 |
| Akt1 | >10000 | >10000 | >10000 | >10000 |
| CDK2 | 8500 | 7800 | >10000 | 6500 |
| ERK1 | >10000 | >10000 | >10000 | >10000 |
| PKA | 9200 | 8500 | >10000 | 7800 |
| PKCα | 7600 | 6900 | 9500 | 5400 |
Experimental Protocols
The following protocols describe standard methodologies for assessing the cross-reactivity of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay
This assay determines the affinity of a test compound for a target protein by measuring its ability to compete with a known, labeled ligand for binding to the target.
Materials:
-
Purified target protein
-
Labeled ligand (e.g., fluorescently or radiolabeled)
-
Test compounds
-
Assay buffer
-
96-well microplates
-
Plate reader capable of detecting the label
Procedure:
-
Add a fixed concentration of the target protein to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of the labeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Measure the signal from the bound labeled ligand. A decrease in signal indicates displacement by the test compound.
-
Calculate the percent displacement for each concentration of the test compound and determine the Ki (inhibition constant) from the IC50 value.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many small molecule inhibitors, including those with a pyridine scaffold, have been shown to target components of this pathway.[1]
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the cross-reactivity of small molecule inhibitors.
Caption: Workflow for inhibitor cross-reactivity profiling.
References
Safety Operating Guide
Proper Disposal of (4-Methoxypyridin-3-yl)methanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (4-Methoxypyridin-3-yl)methanol, a compound that, like other pyridine derivatives, requires careful management as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Pyridine derivatives are often flammable, toxic, and irritants.[1] All waste containing this compound, including the pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][2]
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous waste. This includes unused chemical, solutions, and contaminated labware (e.g., pipette tips, absorbent pads).[1]
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[1][3]
-
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]
-
Never pour this compound or its solutions down the drain or dispose of it in regular trash.[2]
-
Controlled incineration is a recommended method for the disposal of pyridine compounds, where nitrogen oxides are removed through scrubbing or other means.[4]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (4-Methoxypyridin-3-yl)methanol
Disclaimer: A specific Safety Data Sheet (SDS) for (4-Methoxypyridin-3-yl)methanol was not available. The following guidance is based on the safety data for structurally similar compounds, including [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride, and general safety protocols for pyridine derivatives and alcohols. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classification of a structurally similar compound, this compound is presumed to be a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[2] - Lab Coat: A standard, fully-buttoned laboratory coat. For larger quantities, a chemically resistant apron or coveralls should be used. | Prevents skin contact, which can cause irritation.[1][2] Butyl rubber and Viton® offer good resistance to pyridine-based compounds. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Experimental Protocols:
-
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter.
-
Have all necessary equipment, including spill containment materials (e.g., sand, vermiculite), readily accessible.[2]
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Handling:
-
Always wear the appropriate PPE as detailed in Table 1.
-
Conduct all manipulations that may generate vapors or aerosols within a certified chemical fume hood.[2]
-
Use a closed system for reactions when feasible to minimize the release of vapors.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the compound.[1]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Keep the container tightly closed and clearly labeled.
-
Store away from sources of heat, sparks, and open flames.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound & Solutions | - Collect in a designated, properly sealed, and clearly labeled hazardous waste container.[2] - Do not mix with other incompatible waste streams.[2] - Label the container with "Hazardous Waste" and the chemical name. |
| Contaminated Materials | - Items such as pipette tips, gloves, and absorbent pads must be collected as hazardous waste.[2] - Place these materials in a sealed, labeled container separate from liquid waste. |
| Empty Containers | - Rinse empty containers thoroughly with a suitable solvent. - Collect the rinsate as hazardous chemical waste. - Dispose of the cleaned container according to institutional guidelines. |
All waste disposal must adhere to local, state, and federal regulations. Never pour chemical waste down the drain or dispose of it in regular trash.[4]
Emergency Procedures
In the event of an emergency, prompt and correct action is essential.
Table 3: Emergency Response Protocols
| Emergency | Procedure |
| Skin Contact | - Immediately wash the affected area with plenty of soap and water.[3] - Remove contaminated clothing.[1] - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] - Remove contact lenses if present and easy to do.[1] - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air.[1] - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms persist. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[3] - Seek immediate medical attention. |
| Small Spill | - Evacuate the immediate area. - Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2] - Collect the absorbed material into a sealed container for hazardous waste disposal. |
| Large Spill | - Evacuate the area immediately. - Contact your institution's Environmental Health and Safety (EHS) department.[2] |
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
